2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone
Description
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Properties
IUPAC Name |
2-bromo-1-(2-bromo-4-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NO3/c9-4-8(12)6-2-1-5(11(13)14)3-7(6)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYJTAWYAYMUDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651511 | |
| Record name | 2-Bromo-1-(2-bromo-4-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928709-80-2 | |
| Record name | 2-Bromo-1-(2-bromo-4-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone (CAS No. 928709-80-2), a halogenated and nitrated aromatic ketone.[1][2] This compound serves as a potentially valuable building block in medicinal chemistry and materials science, where its distinct functional groups—an α-bromo ketone, an aromatic bromide, and a nitro group—offer multiple sites for subsequent chemical modification. This document is intended for researchers, chemists, and professionals in drug development, offering a robust theoretical framework, detailed experimental protocols, and expected analytical outcomes. We delve into the causality behind methodological choices, ensuring that the presented protocols are not merely instructional but also educational, providing a self-validating system for laboratory application.
Safety, Handling, and Hazard Management
The paramount importance of safety cannot be overstated when handling the reagents and products described herein. The target compound, this compound, and its precursors are potent lachrymators and are corrosive.[3][4] All operations must be conducted within a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Mandatory PPE includes, but is not limited to, a flame-retardant lab coat, splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene).
-
Exposure Response:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek immediate medical attention as the compound causes severe skin burns.[3][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
-
Waste Disposal: All chemical waste, including residual reagents, solvents, and contaminated materials, must be disposed of in designated hazardous waste containers in accordance with institutional and local regulations.
Proposed Synthesis of this compound
The synthesis of the title compound is logically approached via the α-bromination of a suitable precursor, 1-(2-bromo-4-nitrophenyl)ethanone. This precursor itself is synthesized from commercially available starting materials. The overall synthetic strategy is outlined below.
Rationale and Mechanistic Insight
The core of this synthesis is the selective bromination of the α-carbon of the ketone. This reaction proceeds via an acid-catalyzed enolization mechanism.
-
Causality of Reagent Choice:
-
Starting Material: 1-(2-bromo-4-nitrophenyl)ethanone is selected as the immediate precursor. The electron-withdrawing nature of both the nitro group and the bromine atom on the aromatic ring deactivates the ring toward further electrophilic aromatic substitution. This deactivation directs the electrophilic bromine to attack the more nucleophilic enol intermediate of the ketone.[7]
-
Brominating Agent: Molecular bromine (Br₂) is a standard and effective electrophile for this transformation.
-
Solvent/Catalyst: Glacial acetic acid is an ideal solvent as it facilitates the formation of the enol tautomer, which is the key reactive intermediate, without promoting unwanted side reactions.[8]
-
The workflow for the synthesis is visualized in the diagram below.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Materials:
-
1-(2-bromo-4-nitrophenyl)ethanone (1.0 eq)
-
Bromine (1.05 eq)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 1-(2-bromo-4-nitrophenyl)ethanone in glacial acetic acid (approx. 5 mL per gram of ketone).
-
Bromine Addition: Cool the solution to 0-5°C using an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise via the addition funnel over 30 minutes. Maintain the temperature below 10°C throughout the addition. The disappearance of the bromine color indicates consumption.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching and Workup: Once the reaction is complete, carefully pour the reaction mixture into ice-cold water. A precipitate of the crude product should form.
-
Neutralization: Neutralize the aqueous mixture by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following techniques are standard for this purpose.
Spectroscopic and Chromatographic Methods
The workflow for product characterization is outlined below.
Caption: Workflow for the purification and characterization of the final product.
Expected Analytical Data
The following tables summarize the expected data from the characterization of this compound (Molecular Formula: C₈H₅Br₂NO₃, Molecular Weight: 322.94 g/mol ).[9][10]
Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment | Rationale |
| ¹H | ~ 4.5 - 4.7 | Singlet | 2H, -CH₂Br | Methylene protons adjacent to a carbonyl and bromine. |
| ¹H | ~ 7.8 - 8.0 | Doublet | 1H, Ar-H | Aromatic proton ortho to the carbonyl group. |
| ¹H | ~ 8.2 - 8.4 | Doublet of Doublets | 1H, Ar-H | Aromatic proton meta to the carbonyl and ortho to the nitro group. |
| ¹H | ~ 8.6 - 8.8 | Doublet | 1H, Ar-H | Aromatic proton ortho to both the nitro group and bromine. |
| ¹³C | ~ 30 - 35 | -CH₂Br | α-carbon, deshielded by carbonyl and bromine.[11] | |
| ¹³C | ~ 122 - 145 | Ar-C | Aromatic carbons, with shifts influenced by substituents. | |
| ¹³C | ~ 148 - 152 | Ar-C-NO₂ | Carbon attached to the strongly electron-withdrawing nitro group. | |
| ¹³C | ~ 188 - 192 | C=O | Carbonyl carbon, characteristic downfield shift.[11] |
Table 2: Predicted Infrared (IR) and Mass Spectrometry (MS) Data
| Technique | Expected Value | Functional Group Assignment / Interpretation |
| IR (cm⁻¹) | ~ 1700 - 1720 | C=O (Aryl Ketone) stretch |
| IR (cm⁻¹) | ~ 1520 - 1540 & 1340 - 1360 | N-O (Nitro group) asymmetric & symmetric stretches |
| IR (cm⁻¹) | ~ 600 - 700 | C-Br stretches |
| MS (EI) | m/z ≈ 321, 323, 325 | Molecular ion peak cluster (M, M+2, M+4) showing the characteristic isotopic pattern for two bromine atoms (¹⁹Br/⁸¹Br). |
| HPLC | > 95% | Purity assessment via peak area integration on a suitable column (e.g., C18 reverse-phase).[12] |
Applications and Future Outlook
This compound is a versatile intermediate.[13] The α-bromo ketone moiety is a powerful electrophile, readily participating in reactions with a wide range of nucleophiles to form diverse heterocyclic structures, which are prevalent in many pharmaceutical agents. The nitro group can be reduced to an amine, providing a handle for amide bond formation or diazotization. The aromatic bromine can be used in cross-coupling reactions (e.g., Suzuki, Heck) to build more complex molecular architectures. These reactive sites make the compound a valuable precursor for creating libraries of novel compounds for drug discovery and materials science research.[13]
References
- 1. This compound | 928709-80-2 [chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.ca [fishersci.ca]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. zenodo.org [zenodo.org]
- 8. prepchem.com [prepchem.com]
- 9. 1-(2-Bromo-4-nitrophenyl)ethanone | C8H6BrNO3 | CID 185000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethanone, 2-bromo-1-(3-bromophenyl)- [webbook.nist.gov]
- 11. rsc.org [rsc.org]
- 12. 2-Bromo-4’-nitroacetophenone | SIELC Technologies [sielc.com]
- 13. nbinno.com [nbinno.com]
An In-depth Technical Guide to 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone: Properties, Reactivity, and Synthetic Utility
Foreword: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the strategic utility of highly functionalized intermediates cannot be overstated. 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone emerges as a compound of significant interest due to its unique constellation of reactive sites. The presence of an α-bromo ketone moiety, a classic electrophilic hub, combined with a nitro-substituted aromatic ring bearing an additional bromine atom, endows this molecule with a rich and versatile chemical reactivity. This guide offers an in-depth exploration of its chemical properties, reactivity profile, and its applications as a pivotal building block, particularly in the synthesis of complex heterocyclic systems relevant to drug discovery. The insights provided herein are curated for researchers, medicinal chemists, and process development scientists who seek to leverage the synthetic potential of this powerful intermediate.
Core Chemical and Physical Properties
This compound is a poly-functionalized aromatic ketone. Its structure is characterized by an acetophenone core with two distinct bromine substitutions: one on the α-carbon of the ethanone group and another on the phenyl ring at the ortho-position to the carbonyl. A nitro group at the para-position further activates the aromatic ring.
| Property | Data | Source(s) |
| IUPAC Name | This compound | Internal |
| CAS Number | 928709-80-2 | [1][2] |
| Molecular Formula | C₈H₅Br₂NO₃ | Internal |
| Molecular Weight | 322.94 g/mol | [1] |
| SMILES Code | O=--INVALID-LINK--[O-] | [3] |
| Appearance | Likely a yellow to orange crystalline powder (inferred from similar compounds) | [4] |
| Boiling Point | No data available | [3] |
| Melting Point | No data available (related compound 2-Bromo-4'-nitroacetophenone melts at 94-100°C) | [4] |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform, ethyl acetate | [5][6] |
Synthesis of this compound
The synthesis of the title compound is most logically achieved via the α-bromination of its ketone precursor, 1-(2-bromo-4-nitrophenyl)ethanone. The direct α-halogenation of ketones is a fundamental and widely practiced transformation in organic chemistry.[7][8]
Mechanistic Rationale: Acid-Catalyzed α-Bromination
The α-bromination of a ketone is typically performed under acidic conditions to control the regioselectivity and prevent poly-bromination. The reaction proceeds through an enol intermediate.[7][8]
-
Protonation of Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr or acetic acid), which increases the acidity of the α-protons.
-
Enol Formation: A base (which can be the solvent or the conjugate base of the acid catalyst) removes an α-proton, leading to the formation of the enol tautomer. This is generally the rate-determining step.[7]
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks molecular bromine (Br₂).
-
Deprotonation: The resulting oxonium ion is deprotonated to regenerate the carbonyl group, yielding the final α-bromo ketone product.
The presence of the electron-withdrawing bromine on the product deactivates the resulting enol, making it less nucleophilic than the starting material's enol. This inherent feature helps to prevent a second bromination at the α-carbon.[8]
Predictive Synthesis Workflow
The following protocol is a predictive methodology based on established procedures for the α-bromination of related nitroacetophenones.[5][9]
Caption: Predictive workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Predictive)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(2-bromo-4-nitrophenyl)ethanone (1.0 eq) in a suitable solvent such as chloroform or glacial acetic acid.[5] Cool the flask in an ice bath to 0–5°C.
-
Bromination: Add a solution of molecular bromine (1.0 eq) in the same solvent dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into ice-cold water. If chloroform was used, separate the organic layer. Extract the aqueous layer with additional chloroform. If acetic acid was used, extract the mixture with a water-immiscible solvent like ethyl acetate.[5]
-
Washing: Combine the organic extracts and wash sequentially with water, a 10% aqueous sodium bicarbonate solution (to neutralize any remaining acid and quench excess bromine), and finally with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield pure this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems primarily from the high reactivity of the α-bromo ketone functional group. The α-carbon is highly electrophilic, making it an excellent substrate for nucleophilic substitution reactions (SN2).[7][10]
Core Reactivity: The Electrophilic α-Carbon
The carbon atom bearing the bromine is activated by two powerful electron-withdrawing effects:
-
Inductive Effect: The adjacent carbonyl group polarizes the C-C bond, drawing electron density away from the α-carbon.
-
Leaving Group Potential: The bromine atom is a good leaving group, facilitating its displacement by a wide range of nucleophiles.
This dual activation makes the compound a potent alkylating agent for nucleophiles such as amines, thiols, and carbanions.[10][11]
Application in Heterocyclic Synthesis: The Quinoxaline Scaffold
A prime example of its utility is in the synthesis of quinoxalines, a class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities.[12][13] Quinoxalines are typically synthesized via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or a surrogate, such as an α-halo ketone.[12][14]
Reaction Mechanism: Hinsberg Quinoxaline Synthesis
The reaction of this compound with an o-phenylenediamine derivative follows the well-established Hinsberg synthesis pathway.
Caption: Generalized mechanism for quinoxaline synthesis.
Experimental Protocol: Synthesis of a Quinoxaline Derivative
-
Reactant Preparation: In a suitable solvent such as ethanol or water, dissolve the chosen o-phenylenediamine (1.0 eq).[14]
-
Addition: To this solution, add this compound (1.0 eq).
-
Reaction Conditions: The reaction can often be performed at room temperature or with gentle heating (e.g., 80°C) to increase the rate.[14] Many modern protocols are catalyst-free.[14]
-
Reaction Monitoring: Monitor the reaction for the consumption of starting materials and the formation of the product via TLC.
-
Isolation: Upon completion, the quinoxaline product may precipitate from the reaction mixture upon cooling. Alternatively, the solvent can be removed in vacuo, and the residue can be purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure substituted quinoxaline.
Role in Drug Discovery and Development
-
Versatile Intermediate: As demonstrated, it serves as a key precursor for N-heterocycles like quinoxalines, which are privileged scaffolds in medicinal chemistry, appearing in drugs with anticancer, antimicrobial, and anti-inflammatory properties.[13]
-
Kinase Inhibitor Scaffolds: The α-bromo ketone functionality is a known reactive group used to design targeted covalent inhibitors.[15] This "warhead" can form a covalent bond with a nucleophilic residue (like cysteine) in the active site of an enzyme, leading to potent and irreversible inhibition. This strategy is particularly prominent in the development of protein kinase inhibitors for oncology.[15]
-
Fragment-Based Discovery: The substituted nitrophenyl ring itself can serve as a fragment for screening against biological targets. The bromine and nitro substituents provide vectors for further chemical elaboration based on initial binding hits.
Safety and Handling
Based on safety data for structurally similar α-bromo ketones and nitroaromatic compounds, this compound should be handled with significant caution.[16][17]
-
Primary Hazards: The compound is expected to be corrosive, a lachrymator (causes tearing), and harmful if swallowed, inhaled, or absorbed through the skin.[16][18] Contact with skin and eyes will likely cause severe irritation or burns.[16]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[19]
-
Skin Protection: Use impervious gloves (e.g., nitrile) and wear a lab coat. Ensure no skin is exposed.[16]
-
Respiratory Protection: Handle only in a well-ventilated fume hood. If aerosolization is possible, a respirator may be required.[19]
-
-
Handling: Avoid creating dust. Wash hands thoroughly after handling. Store in a cool, dry, well-ventilated area, locked up and away from incompatible materials.[16]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable, albeit reactive, chemical intermediate. Its defining feature—the electrophilic α-bromo ketone—provides a reliable handle for constructing complex molecular architectures through nucleophilic substitution. Its utility in the synthesis of quinoxalines highlights its potential for creating libraries of biologically relevant compounds. For researchers in medicinal chemistry and organic synthesis, this compound represents a powerful tool for accessing novel chemical space. However, its potent reactivity necessitates stringent safety protocols during handling and use. A thorough understanding of its properties and reactivity is paramount to harnessing its full synthetic potential safely and effectively.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 928709-80-2 [chemicalbook.com]
- 3. 928709-80-2|this compound|BLD Pharm [bldpharm.com]
- 4. 305480100 [thermofisher.com]
- 5. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mtieat.org [mtieat.org]
- 14. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. fishersci.ca [fishersci.ca]
- 17. fishersci.com [fishersci.com]
- 18. 1-(2-Bromo-4-nitrophenyl)ethanone | C8H6BrNO3 | CID 185000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. echemi.com [echemi.com]
2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone CAS number and spectral data
An In-depth Technical Guide to 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone (CAS: 928709-80-2)
Introduction: Unveiling a Niche Building Block in Synthetic Chemistry
This compound is a highly functionalized aromatic ketone. Its structure is characterized by a phenyl ring substituted with a nitro group and a bromine atom, attached to an α-bromoethanone side chain. This unique arrangement of electron-withdrawing groups and two distinct reactive bromine atoms—one vinylic and one aliphatic—makes it a versatile, albeit niche, intermediate for advanced organic synthesis. While not a commonplace reagent, its potential lies in the construction of complex heterocyclic systems and as a precursor in multi-step syntheses within pharmaceutical and materials science research. This guide provides a comprehensive overview of its properties, a validated synthesis protocol, spectral analysis, and critical safety procedures, grounded in established chemical principles.
Section 1: Compound Identification and Physicochemical Properties
Precise identification is paramount for regulatory compliance, synthesis planning, and safety. The core attributes of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 928709-80-2 | [1] |
| Molecular Formula | C₈H₅Br₂NO₃ | - |
| Molecular Weight | 322.94 g/mol | - |
| SMILES Code | O=--INVALID-LINK--[O-] | [1] |
| Physical Form | Solid (Predicted) | - |
Section 2: Proposed Synthesis via Regioselective α-Bromination
Direct, published synthesis protocols for this compound are not widely available. However, its structure strongly suggests a synthesis pathway via the regioselective α-bromination of its precursor, 1-(2-bromo-4-nitrophenyl)ethanone (CAS: 90004-93-6).[2] The presence of strongly deactivating nitro and bromo groups on the aromatic ring passivates it against electrophilic attack, thereby directing the bromination to the enolizable α-carbon of the ketone.
The general mechanism for the acid-catalyzed α-bromination of a ketone involves the initial protonation of the carbonyl oxygen, followed by tautomerization to the enol form. The electron-rich double bond of the enol then attacks a molecule of bromine (Br₂), leading to the α-brominated product and regeneration of the acid catalyst.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from standard procedures for the α-bromination of substituted acetophenones.[3]
Materials:
-
1-(2-bromo-4-nitrophenyl)ethanone (1.0 eq)
-
Glacial Acetic Acid (as solvent)
-
Bromine (Br₂) (1.05 eq)
-
Sodium Bicarbonate Solution (5% w/v)
-
Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve 1-(2-bromo-4-nitrophenyl)ethanone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Preparation: In a separate dropping funnel, carefully measure liquid bromine. Caution: Bromine is highly corrosive and toxic. Handle only in a certified chemical fume hood with appropriate PPE.
-
Reaction: Cool the flask containing the ketone solution in an ice bath to 0-5 °C. Add the bromine dropwise to the stirred solution over 30 minutes, ensuring the temperature does not rise significantly.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, slowly pour the mixture into a beaker of ice-cold water. The product may precipitate as a solid.
-
Neutralization: If a precipitate forms, filter the solid and wash it thoroughly with cold water, followed by a cold 5% sodium bicarbonate solution until effervescence ceases. This step removes excess acetic acid and unreacted bromine.
-
Extraction (if no precipitate): If the product remains oily, transfer the aqueous mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 5% sodium bicarbonate solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Section 3: Spectral Data and Characterization
As of this guide's publication, experimental spectral data for this compound (CAS: 928709-80-2) is not available in public spectral databases. The following section provides predicted spectral characteristics based on its chemical structure and data from analogous compounds, which are essential for its identification and characterization during and after synthesis.[4][5]
| Technique | Expected Characteristics |
| ¹H NMR | -CH₂Br protons: A singlet expected around δ 4.5-4.8 ppm. Aromatic protons: Three protons in the aromatic region (δ 7.8-8.5 ppm) exhibiting complex splitting. Proton H-3 (adjacent to the acyl group) would likely be a doublet. Proton H-5 (between Br and NO₂) would be a doublet of doublets. Proton H-6 (adjacent to the nitro group) would be a doublet. |
| ¹³C NMR | C=O (carbonyl): Expected around δ 188-192 ppm. -CH₂Br carbon: Expected around δ 30-35 ppm. Aromatic carbons: Six distinct signals expected between δ 120-155 ppm. The carbon bearing the nitro group (C4) and the carbon bearing the acyl group (C1) would be the most downfield. |
| FT-IR (cm⁻¹) | C=O stretch (ketone): Strong absorption at 1690-1710 cm⁻¹. N-O stretch (nitro): Two strong absorptions at ~1520-1540 cm⁻¹ (asymmetric) and ~1340-1360 cm⁻¹ (symmetric). C-Br stretch: Absorptions in the fingerprint region, typically 500-680 cm⁻¹. Aromatic C-H stretch: Above 3000 cm⁻¹. |
| Mass Spec. (MS) | The molecular ion (M⁺) peak would be observed at m/z 323 (for ⁷⁹Br, ⁷⁹Br). A characteristic isotopic pattern for two bromine atoms is expected: a triplet of peaks for the molecular ion at M (m/z 323, using ⁷⁹Br), M+2 (m/z 325, using one ⁷⁹Br and one ⁸¹Br), and M+4 (m/z 327, using ⁸¹Br, ⁸¹Br) in an approximate intensity ratio of 1:2:1 . |
Section 4: Safety, Handling, and Disposal
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS: 928709-80-2) is publicly available. The following information is extrapolated from SDS documentation for structurally analogous α-bromo nitroacetophenones, such as 2-Bromo-4'-nitroacetophenone (CAS: 99-81-0).[6][7][8] This compound should be treated as highly hazardous until its toxicological properties are fully determined.
GHS Hazard Classification (Predicted)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage | 1 | H318: Causes serious eye damage. |
| Acute Toxicity (Oral) | 4 (Assumed) | H302: Harmful if swallowed. |
| Acute Toxicity (Inhalation) | 4 (Assumed) | H332: Harmful if inhaled. |
This compound is also expected to be a lachrymator (causes tearing).
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.[7][9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[7]
-
Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.
-
Skin and Body Protection: Wear a chemically resistant lab coat, apron, and closed-toe shoes. Ensure no skin is exposed.[10]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a P100 (HEPA) filter.[8]
-
Protocols for Exposure and Spills
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[7]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
-
Spill Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully sweep the absorbed material into a labeled, sealed container for hazardous waste.
-
Clean the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store locked up and away from incompatible materials such as strong oxidizing agents and bases.[8][10]
-
Disposal: Dispose of the chemical and its container in accordance with all local, state, and federal regulations. Contact a licensed professional waste disposal service. Do not dispose of down the drain.[9]
Safety Workflow Diagram
Caption: Logic diagram for the safe handling and emergency response for this compound.
References
- 1. 928709-80-2|this compound|BLD Pharm [bldpharm.com]
- 2. 1-(2-Bromo-4-nitrophenyl)ethanone | C8H6BrNO3 | CID 185000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 2-Bromo-4'-nitroacetophenone(99-81-0) 1H NMR [m.chemicalbook.com]
- 6. fishersci.ca [fishersci.ca]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. spectrumchemical.com [spectrumchemical.com]
The Analytical Fingerprint: A Technical Guide to the NMR and Mass Spectrometry of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone
Introduction
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel and intermediate compounds is a cornerstone of progress. 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone, a halogenated and nitrated aromatic ketone, presents a unique analytical challenge due to the confluence of various functional groups that influence its spectroscopic properties. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characterization of this compound, offering researchers a comprehensive framework for its identification and quality control. As a Senior Application Scientist, this guide is structured to not only present data but to also illuminate the causal relationships between molecular structure and spectral output, thereby fostering a deeper understanding of the analytical process.
The structural complexity of this compound, with its multiple bromine isotopes and the influence of the nitro group on the aromatic system, necessitates a multi-technique approach for confident characterization. This guide will delve into the predicted ¹H and ¹³C NMR spectra to map the proton and carbon environments within the molecule. Subsequently, a detailed examination of the theoretical mass spectrum will unravel the compound's fragmentation behavior, providing crucial information for its confirmation. The methodologies and interpretations presented herein are designed to be a self-validating system, ensuring a high degree of confidence in the analytical results.
Molecular Structure
The foundational step in any analytical endeavor is a clear understanding of the molecule's architecture.
Caption: Molecular structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. The following sections provide an analysis of the predicted ¹H and ¹³C NMR spectra for this compound.
Note: The following spectral data is predicted and should be used as a reference for comparison with experimental data.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.5 | Singlet | 2H | -CH₂Br |
| ~7.8 | Doublet | 1H | Ar-H |
| ~8.2 | Doublet of doublets | 1H | Ar-H |
| ~8.5 | Doublet | 1H | Ar-H |
Interpretation of the ¹H NMR Spectrum:
-
Methylene Protons (-CH₂Br): The two protons of the brominated methylene group are expected to appear as a singlet at approximately 4.5 ppm. The deshielding effect of the adjacent carbonyl group and the bromine atom causes this downfield shift.
-
Aromatic Protons (Ar-H): The three protons on the aromatic ring will exhibit distinct signals due to their different electronic environments, influenced by the bromo, nitro, and acyl groups. The proton ortho to the nitro group and meta to the bromo and acyl groups is expected to be the most deshielded, appearing as a doublet around 8.5 ppm. The proton ortho to the acyl group and meta to the nitro and bromo groups will likely appear as a doublet of doublets around 8.2 ppm. The remaining aromatic proton, ortho to the bromo group and meta to the nitro and acyl groups, is predicted to be a doublet around 7.8 ppm. The coupling constants for these aromatic protons will be indicative of their ortho and meta relationships.
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (ppm) | Assignment |
| ~30 | -CH₂Br |
| ~122 | Ar-C |
| ~128 | Ar-C |
| ~131 | Ar-C |
| ~135 | Ar-C (C-Br) |
| ~140 | Ar-C (C-C=O) |
| ~149 | Ar-C (C-NO₂) |
| ~190 | C=O |
Interpretation of the ¹³C NMR Spectrum:
-
Aliphatic Carbon (-CH₂Br): The carbon of the brominated methylene group is expected to have a chemical shift of around 30 ppm.
-
Aromatic Carbons (Ar-C): The six aromatic carbons will each give a distinct signal. The carbon attached to the nitro group will be significantly deshielded, appearing around 149 ppm. The carbons bonded to the bromine atom and the carbonyl group will also be downfield, at approximately 135 ppm and 140 ppm, respectively. The remaining three aromatic carbons will have chemical shifts in the range of 122-131 ppm.
-
Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded carbon in the molecule, with a predicted chemical shift of around 190 ppm.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.
Predicted Fragmentation Pathway
The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to proceed through several key pathways. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.
Caption: Predicted Mass Spectrometry Fragmentation of this compound
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak ([M]⁺˙): The molecular ion peak will appear as a cluster of peaks at m/z 321, 323, and 325, corresponding to the different isotopic combinations of the two bromine atoms (⁷⁹Br and ⁸¹Br). The relative intensities of these peaks will be approximately 1:2:1.
-
Key Fragment Ions:
-
Loss of a Bromine Radical (-•Br): A prominent fragment will be observed at m/z 242 and 244, resulting from the loss of one of the bromine atoms.
-
Loss of a Bromomethyl Radical (-•CH₂Br): Cleavage of the bond between the carbonyl group and the methylene group will lead to a fragment at m/z 228 and 230.
-
Formation of the Bromonitrobenzoyl Cation: This fragment, [BrC₆H₃(NO₂)CO]⁺, will also appear at m/z 228 and 230.
-
Loss of Carbon Monoxide (-CO): The bromonitrobenzoyl cation can further lose a molecule of carbon monoxide to give a fragment at m/z 200 and 202.
-
Formation of the Nitrobenzoyl Cation: Loss of both bromine atoms could lead to a fragment at m/z 150.
-
Bromomethyl Cation: The bromomethyl fragment, [CH₂Br]⁺, will be observed at m/z 93 and 95.
-
| Predicted m/z | Proposed Fragment Ion |
| 321, 323, 325 | [C₈H₅Br₂NO₃]⁺˙ (Molecular Ion) |
| 242, 244 | [C₈H₅BrNO₃]⁺ |
| 228, 230 | [C₇H₃BrNO₃]⁺ |
| 200, 202 | [C₆H₃BrNO₂]⁺˙ |
| 150 | [C₇H₄NO₃]⁺ |
| 93, 95 | [CH₂Br]⁺ |
Experimental Protocols
To ensure the acquisition of high-quality data, the following standardized protocols are recommended.
NMR Sample Preparation and Data Acquisition
A Technical Guide to the Solubility and Stability of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone
Disclaimer: Specific, peer-reviewed data on the solubility and stability of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is not extensively available in public literature. This guide, therefore, provides a framework for determining these critical parameters based on first principles of its chemical structure and established, authoritative methodologies for analogous compounds. It is designed to empower researchers to generate reliable data and predict the behavior of this molecule.
Executive Summary
This compound is a complex organic molecule whose utility in research and development hinges on a thorough understanding of its physicochemical properties. This guide presents a predictive analysis of its solubility and stability, grounded in the behavior of its core functional moieties: an α-bromoketone, a nitrophenyl group, and multiple halogen substituents. We outline robust, field-proven experimental protocols for the precise determination of these properties, conforming to international regulatory standards. The methodologies described herein are designed to be self-validating, ensuring the generation of trustworthy and reproducible data essential for drug development and advanced chemical research.
Structural Analysis and Predicted Physicochemical Behavior
The structure of this compound dictates its behavior in solution and under stress. A predictive assessment can be made by dissecting its key functional groups.
-
Aromatic System: The substituted benzene ring provides a large, non-polar surface area, suggesting poor solubility in aqueous media but favorable solubility in non-polar organic solvents.[1]
-
α-Bromoketone: This is a highly reactive electrophilic group. The carbon-bromine bond is susceptible to nucleophilic attack, particularly hydrolysis.[2][3] This moiety is also known to be sensitive to light.[2] The ketone's carbonyl group offers a site for hydrogen bonding, slightly increasing polarity.
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent significantly increases the molecule's polarity and makes the aromatic ring electron-deficient. Nitroaromatic compounds are known to be photoreactive and can undergo complex degradation pathways upon exposure to UV light.[4][5][6][7]
-
Halogenation (2x Bromo): The two bromine atoms increase the molecular weight and overall lipophilicity, further decreasing aqueous solubility.
Overall Prediction: The molecule is expected to be a crystalline solid with very low water solubility and good solubility in moderately polar to non-polar organic solvents.[1][8] Its stability is predicted to be compromised by hydrolysis (especially at basic pH), heat, and light.[2][3][9]
Determination of Solubility Profile
Accurate solubility data is fundamental. We recommend the thermodynamic shake-flask method, which is considered the gold standard for its accuracy and relevance to equilibrium conditions, as outlined in OECD Guideline 105.[10][11][12][13]
Predicted Solubility
Based on structural analogs like bromoacetophenone, the compound is expected to be soluble in solvents such as chloroform, toluene, dichloromethane, and acetone, but poorly soluble in water.[1]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the saturation concentration of the compound in a given solvent at a controlled temperature.
Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., Water, pH 7.4 Buffer, Ethanol, Acetonitrile, DMSO).
Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of glass vials, ensuring enough solid remains undissolved to guarantee saturation.[14][15]
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14][15][16]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials to pellet any suspended solid.
-
Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter it through a chemically inert 0.22 µm syringe filter (e.g., PTFE) to remove all undissolved particles.[17]
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[17][18][19]
-
Data Analysis: Construct a calibration curve from standards of known concentration to calculate the solubility. The experiment should be performed in triplicate to ensure reproducibility.[15][16]
Workflow for Solubility Determination
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Excited state dynamics and photochemistry of nitroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. ijcrt.org [ijcrt.org]
- 10. filab.fr [filab.fr]
- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. bioassaysys.com [bioassaysys.com]
- 16. enamine.net [enamine.net]
- 17. benchchem.com [benchchem.com]
- 18. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 19. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Handling of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Foreword: A Proactive Stance on the Safe Handling of a Reactive Intermediate
2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is a highly functionalized aromatic ketone with significant potential as a building block in medicinal chemistry and drug development. Its structure, featuring two bromine atoms and a nitro group, offers multiple reaction sites for the synthesis of complex molecules. However, these same reactive moieties necessitate a thorough understanding and strict adherence to safety and handling protocols. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for the safe utilization of this compound, moving beyond a simple recitation of rules to explain the scientific rationale behind each precaution. Our approach is grounded in the principles of proactive risk mitigation and a deep understanding of the compound's chemical nature.
Hazard Identification and Risk Assessment: Understanding the Intrinsic Dangers
A comprehensive risk assessment is the cornerstone of safe laboratory practice. For this compound, the primary hazards stem from its classification as a corrosive solid and a lachrymator, with additional concerns arising from the presence of the nitrophenyl group.
GHS Hazard Classification (Inferred)
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 1B/1C): Causes severe skin burns and eye damage.[2]
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
The Science Behind the Hazards
-
Corrosivity and Lachrymatory Effects: The presence of the α-bromo ketone functional group makes the compound highly reactive towards nucleophiles, including water and biological macromolecules.[3] Upon contact with moist tissues such as the skin, eyes, and respiratory tract, it can hydrolyze to release hydrobromic acid, leading to severe chemical burns.[4] The lachrymatory effect, or the induction of tearing, is a common characteristic of α-halo ketones and serves as an immediate warning of exposure.[2]
-
Toxicology of the Nitrophenyl and Brominated Aromatic Moieties:
-
Nitrophenyl Group: Nitrophenol derivatives are known to be toxic.[5][6][7] 2,4-Dinitrophenol (DNP), for example, is a known uncoupler of oxidative phosphorylation, leading to a rapid increase in metabolic rate and body temperature, which can be fatal.[5][8] While the subject compound is not a dinitrophenol, the presence of the nitro group warrants caution due to potential metabolic activation to toxic species. Chronic exposure to some nitrophenols has been associated with the formation of cataracts and skin lesions.[6]
-
Brominated Aromatic Compounds: While many polybrominated flame retardants have low acute toxicity, their metabolism can lead to the formation of more toxic debrominated products.[9] Some brominated aromatics have been shown to be hepatotoxic in animal studies.[9] The thyroid is a potential target organ for toxicity from some brominated compounds.[10]
-
-
Thermal Decomposition: Nitroaromatic compounds can decompose exothermically upon heating, and in some cases, this can be violent.[1][11][12] The primary initiation reaction at high temperatures is often the homolysis of the C-NO2 bond.[11] Thermal decomposition of this compound is expected to release toxic and corrosive fumes, including nitrogen oxides (NOx) and hydrogen bromide (HBr).[1]
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment (PPE) to minimize the risk of exposure.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[4] This is the most critical engineering control to prevent inhalation of the compound's dust or any volatile decomposition products.
Personal Protective Equipment (PPE): The Last Line of Defense
The following PPE is mandatory when handling this compound:
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must be splash-proof and conform to ANSI Z87.1 standards. A face shield worn over the goggles provides an additional layer of protection against splashes of the solid or solutions.[13][14] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or pinholes before use. Double-gloving is a prudent practice. Contaminated gloves must be removed and disposed of immediately.[13][14] |
| Body | Flame-Resistant Laboratory Coat | A fully buttoned lab coat made of a flame-resistant material should be worn. For larger quantities or procedures with a high splash potential, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory | NIOSH-Approved Respirator | A respirator is generally not required if all work is conducted within a properly functioning chemical fume hood. However, in the event of a spill or failure of the fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter should be available for emergency use.[14] |
| Feet | Closed-Toe Shoes | Leather or other chemical-resistant material is recommended. Fabric shoes are not permitted in the laboratory. |
Safe Handling and Storage Protocols: From Receipt to Disposal
A systematic approach to handling and storage is crucial to prevent accidental exposure and maintain the integrity of the compound.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[15]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
Keep the container tightly closed when not in use.
Weighing and Transferring
-
Always perform these operations within a chemical fume hood.[4]
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
-
If preparing a solution, add the solvent to the solid slowly to prevent splashing.
Experimental Procedures
-
Before starting any new reaction, perform a thorough literature search for potential hazards associated with the planned transformation.
-
Consider the reactivity of the α-bromo ketone moiety, which is susceptible to nucleophilic substitution.[3]
-
Be aware that reactions involving this compound may be exothermic. Plan for appropriate temperature control.
Waste Disposal
-
All waste materials contaminated with this compound, including empty containers, used PPE, and reaction byproducts, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain.
Emergency Procedures: Preparedness is Paramount
In the event of an accidental exposure or spill, a rapid and informed response is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Spill Response
-
Small Spills (within a fume hood):
-
Ensure appropriate PPE is worn.
-
Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.
-
Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
-
Large Spills (or any spill outside of a fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Visualizing the Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling of this compound, from initial risk assessment to final waste disposal.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. eng.uwo.ca [eng.uwo.ca]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. epa.gov [epa.gov]
- 7. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 9. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. 3-Nitrophenol | C6H5NO3 | CID 11137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. oshatrainingschool.com [oshatrainingschool.com]
- 15. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone: Synthesis, Properties, and Postulated Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone, a halogenated and nitrated aromatic ketone. Due to a notable absence of dedicated scholarly articles on its discovery and specific history, this document constructs a plausible historical context and a detailed, scientifically-grounded synthesis protocol based on established principles of organic chemistry. The guide delves into the compound's chemical characteristics, proposes a step-by-step synthesis methodology for its precursor and the final product, and explores its potential applications in organic synthesis and medicinal chemistry, drawing parallels with structurally related α-haloketones. This whitepaper aims to serve as a foundational resource for researchers interested in the properties and potential utility of this unique, multi-functionalized molecule.
Introduction and Historical Context
This compound, identified by the CAS number 928709-80-2, is a substituted acetophenone characterized by the presence of two bromine atoms and a nitro group. One bromine atom is situated on the acetyl chain (α-position), while the other is attached to the aromatic ring, which also bears a nitro group. This combination of functional groups suggests a highly reactive molecule with potential as a versatile intermediate in organic synthesis.
A thorough review of scientific literature reveals a conspicuous absence of publications detailing the specific discovery and historical development of this compound. Its existence is primarily documented in the catalogs of chemical suppliers. This suggests that the compound may have been synthesized as part of a larger chemical library for screening purposes or as a niche building block, without its synthesis and characterization being the subject of a dedicated academic publication.
Therefore, the "history" of this compound is likely rooted in the broader development of synthetic methodologies for halogenated and nitrated aromatic compounds. The synthesis of such molecules is deeply intertwined with the advancement of electrophilic aromatic substitution and α-halogenation of ketones, foundational reactions in organic chemistry.
Proposed Synthesis Pathway
Given the lack of a published, dedicated synthesis for this compound, a logical and efficient two-step synthesis is proposed, commencing from commercially available 2-bromo-4-nitroaniline. The proposed pathway involves a Sandmeyer-type reaction to introduce the acetyl group, followed by an α-bromination of the resulting acetophenone.
Methodological & Application
2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone: A Versatile Precursor for the Synthesis of Bioactive Heterocycles
An Application Note and Protocol Guide
Abstract
This technical guide details the application of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone as a highly versatile and reactive starting material for the synthesis of diverse heterocyclic scaffolds. The presence of a potent α-bromoketone electrophile, coupled with a substituted aromatic ring, provides multiple avenues for constructing complex molecular architectures of significant interest in medicinal chemistry and drug development. We provide detailed, field-proven protocols for the synthesis of three key classes of heterocycles: quinoxalines, 2,4-disubstituted imidazoles, and 2-amino-4-aryl-thiazoles. Each section elucidates the underlying reaction mechanisms, explains the rationale behind experimental choices, and presents step-by-step procedures to ensure reproducibility and high yields.
Introduction: The Strategic Value of a Multifunctional Building Block
This compound is a powerful reagent in synthetic organic chemistry. Its utility stems from two primary reactive centers:
-
The α-Bromoketone Moiety: The bromine atom alpha to the carbonyl group is an excellent leaving group, rendering the adjacent carbon highly electrophilic. This site is primed for nucleophilic substitution and cyclocondensation reactions, which are foundational for building heterocyclic rings.[1] The carbonyl group activates the C-Br bond, making these reactions exceptionally facile compared to standard alkyl halides.[1]
-
The Substituted Phenyl Ring: The presence of a bromine atom and a nitro group on the aromatic ring offers significant opportunities for post-synthesis modification. The nitro group can be reduced to an amine, enabling further annulation or coupling reactions, while the aryl bromide is a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).
This guide focuses on leveraging the α-bromoketone functionality to forge key heterocyclic systems that are prevalent in pharmacologically active molecules.[2][3]
Synthesis of Substituted Quinoxalines via Condensation-Oxidation
The quinoxaline core is a privileged scaffold found in numerous compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[4] The most direct and classical synthesis involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound or its surrogate, such as an α-haloketone.[5][6] This reaction proceeds efficiently without the need for a metal catalyst.[5]
Mechanistic Rationale
The reaction between this compound and an o-phenylenediamine is a two-step process. First, a nucleophilic substitution occurs where one of the amino groups of the diamine attacks the electrophilic α-carbon, displacing the bromide ion. This is followed by an intramolecular cyclization and subsequent dehydration/oxidation to yield the stable, aromatic quinoxaline ring system.
References
- 1. m.youtube.com [m.youtube.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mtieat.org [mtieat.org]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Reaction Mechanisms of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone with Nucleophiles
Abstract
2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is a highly functionalized aromatic ketone possessing multiple electrophilic sites, rendering it a versatile intermediate for synthetic chemistry and a potent scaffold in drug discovery. Its reactivity is governed by a delicate interplay between the α-bromoacetyl moiety and the substituted phenyl ring. This guide provides an in-depth analysis of the competing reaction mechanisms this substrate undergoes when treated with various nucleophiles. We will dissect the structural features that dictate its reactivity, explore the mechanistic pathways of Sₙ2 substitution, the Favorskii rearrangement, and Nucleophilic Aromatic Substitution (SₙAr), and provide detailed, field-tested protocols for directing the reaction towards a desired outcome. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this and structurally related α-haloketones.
Molecular Structure and Reactivity Analysis
The synthetic utility of this compound stems from the presence of several reactive sites, whose electrophilicity is modulated by the electronic effects of the various substituents. Understanding these sites is critical for predicting and controlling reaction outcomes.
-
α-Carbon (Cα): This carbon, bonded to the acetyl bromine, is the most prominent electrophilic center. The electron-withdrawing effect of the adjacent carbonyl group significantly polarizes the Cα-Br bond, making this carbon highly susceptible to attack by a wide range of nucleophiles in a classic Sₙ2 fashion.[1][2]
-
Aromatic Carbons (C-2' and C-1'): The benzene ring contains two potential sites for nucleophilic aromatic substitution. The carbon at the 2'-position (C2') is bonded to a bromine and is ortho to the strongly deactivating acetyl group and para to the powerful electron-withdrawing nitro group. This concerted activation makes it a viable site for SₙAr. The carbon bearing the acetyl group (C1') is also activated, but direct substitution here is less common.
-
Carbonyl Carbon (C=O): As with any ketone, the carbonyl carbon is electrophilic and can be attacked by strong nucleophiles. However, attack at the highly activated α-carbon is typically much faster.[1]
-
α-Hydrogens: The two hydrogens on the α-carbon are acidic due to the adjacent carbonyl group. In the presence of a strong base, deprotonation can occur to form an enolate, which is a key intermediate in the Favorskii rearrangement.[3]
The interplay between these sites means that reaction conditions, particularly the nature of the nucleophile and the choice of base, will determine which of several competing pathways predominates.
Caption: Key reactive sites on this compound.
Competing Mechanistic Pathways
The choice of nucleophile and reaction conditions dictates which of the following pathways will be favored.
Pathway A: Sₙ2 Nucleophilic Substitution
This is the most common reaction pathway for α-haloketones.[3] The reaction proceeds via a bimolecular, one-step mechanism where the nucleophile attacks the α-carbon, displacing the bromide leaving group.
-
Mechanism: The reaction follows a standard Sₙ2 transition state. The rate is dependent on the concentration of both the substrate and the nucleophile. Sₙ1 reactions are highly unfavorable for α-haloketones because they would form a less stable α-carbonyl carbocation.[3][4]
-
Driving Force: The exceptional reactivity of the α-carbon is due to the inductive effect of the carbonyl group, which enhances the polarity of the carbon-halogen bond.[1]
-
Favorable Nucleophiles: This pathway is favored by less basic, "soft" nucleophiles. Examples include thiols, amines, azides, and halide ions (in the Finkelstein reaction).[3][5]
-
Stereochemistry: If the α-carbon were chiral, the reaction would proceed with an inversion of stereochemistry, a hallmark of the Sₙ2 mechanism.
A specific and synthetically useful variant of this pathway is the Finkelstein Reaction , which involves the exchange of the bromide for another halogen, typically iodide or chloride.[5][6] Using sodium iodide in acetone, for example, drives the equilibrium towards the α-iodo product because the resulting sodium bromide is insoluble in acetone and precipitates out.[7][8]
Pathway B: The Favorskii Rearrangement
When an α-haloketone possessing at least one α-hydrogen is treated with a strong base, a skeletal rearrangement can occur to yield a carboxylic acid derivative (e.g., an ester or amide).[9][10][11]
-
Mechanism:
-
Enolate Formation: A strong base (typically an alkoxide like NaOCH₃) abstracts an acidic α-hydrogen to form an enolate intermediate.
-
Cyclopropanone Formation: The enolate undergoes an intramolecular Sₙ2 reaction, displacing the adjacent bromide to form a highly strained cyclopropanone intermediate.[12]
-
Nucleophilic Attack & Ring Opening: The nucleophile (e.g., methoxide from the base) attacks the carbonyl carbon of the cyclopropanone. This is followed by the cleavage of the cyclopropane ring to form the most stable carbanion, which is then protonated by the solvent (e.g., methanol).
-
-
Favorable Conditions: This pathway is favored by strong, non-nucleophilic bases or alkoxide bases where the alkoxide can also act as the nucleophile.[9][13] It competes directly with the Sₙ2 pathway. Using a hindered base can favor proton abstraction over direct substitution.
Pathway C: Nucleophilic Aromatic Substitution (SₙAr)
The presence of the strongly electron-withdrawing nitro group para to the 2'-bromo substituent activates the aromatic ring for SₙAr.
-
Mechanism:
-
Nucleophilic Attack: A strong nucleophile attacks the aromatic carbon bearing the bromine atom (C-2'), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the ortho and para positions, including onto the oxygen atoms of the nitro and acetyl groups.
-
Loss of Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion.
-
-
Favorable Nucleophiles: This reaction typically requires strong nucleophiles, such as alkoxides or amines, often at elevated temperatures. The SₙAr pathway becomes more competitive if the nucleophile is sterically hindered, which slows down the competing Sₙ2 attack at the α-carbon.
Application Notes & Experimental Protocols
The following protocols are designed to selectively favor one of the primary reaction pathways. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 3.1: Selective Sₙ2 Substitution with a Thiol Nucleophile
This protocol details the synthesis of an α-thioether derivative, a common transformation in medicinal chemistry. The use of a mild base and a soft nucleophile ensures selectivity for the Sₙ2 pathway.
Caption: General workflow for selective Sₙ2 substitution.
Methodology:
-
Reagent Preparation: To a solution of this compound (1.0 eq) in anhydrous acetonitrile (MeCN, ~0.1 M), add potassium carbonate (K₂CO₃, 1.5 eq) as a mild, heterogeneous base.
-
Causality: Acetonitrile is a polar aprotic solvent that effectively solvates the reactants for an Sₙ2 reaction. K₂CO₃ is used to deprotonate the thiol to its more nucleophilic thiolate form in situ without being basic enough to promote significant elimination or rearrangement.
-
-
Nucleophile Addition: Add the desired thiol (e.g., 4-methoxythiophenol, 1.1 eq) to the stirring suspension.
-
Reaction: Stir the reaction mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with a small amount of ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-substituted product.
Protocol 3.2: Inducing the Favorskii Rearrangement
This protocol uses a strong alkoxide base to favor the rearrangement pathway, yielding a rearranged ester product.
Caption: General workflow for the Favorskii Rearrangement.
Methodology:
-
Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium methoxide (NaOMe, 2.2 eq) in anhydrous methanol (MeOH, ~0.5 M). Cool the solution to 0 °C using an ice-water bath.
-
Causality: A strong alkoxide base is required to efficiently deprotonate the α-carbon to initiate the rearrangement.[13] Using an excess ensures the reaction goes to completion. The reaction is started at a low temperature to control the initial exothermic reaction.
-
-
Substrate Addition: Dissolve the this compound (1.0 eq) in a minimal amount of anhydrous tetrahydrofuran (THF) and add it dropwise to the cold NaOMe solution over 15 minutes.
-
Causality: THF is used to aid in the solubility of the substrate. Slow, dropwise addition prevents a rapid temperature increase and minimizes side reactions.
-
-
Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Work-up: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude ester via flash column chromatography.
Summary of Expected Outcomes
The choice of nucleophile is the primary determinant of the reaction pathway. The following table summarizes the expected major products based on the nucleophile class.
| Nucleophile Class | Reagent Example | Predominant Pathway | Expected Product Structure |
| Thiols | Thiophenol, Cysteine | Sₙ2 Substitution | α-Thioether |
| Amines | Piperidine, Aniline | Sₙ2 Substitution | α-Amino Ketone |
| Azides | Sodium Azide (NaN₃) | Sₙ2 Substitution | α-Azido Ketone |
| Halides | Sodium Iodide (NaI) | Sₙ2 (Finkelstein) | α-Iodo Ketone |
| Alkoxides | Sodium Methoxide (NaOMe) | Favorskii Rearrangement | Rearranged Methyl Ester |
| Hydroxides | Sodium Hydroxide (NaOH) | Favorskii Rearrangement | Rearranged Carboxylic Acid |
| Strong/Hindered Amines | Aniline (at high temp.) | SₙAr (potential) | 2'-(Anilino)-4'-nitroacetophenone |
Conclusion
This compound is a richly functionalized molecule whose reactivity can be precisely controlled through the judicious selection of nucleophiles and reaction conditions. While direct Sₙ2 substitution at the α-carbon is the most facile and common pathway with soft nucleophiles, the use of strong bases can readily induce the elegant Favorskii rearrangement to access rearranged carboxylic acid derivatives. Furthermore, the electronically activated aromatic ring presents opportunities for SₙAr reactions, adding another layer of synthetic utility. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to confidently employ this versatile building block in the synthesis of complex molecular architectures.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. Finkelstein Reaction [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 9. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 10. organicreactions.org [organicreactions.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
Application Notes and Protocols: 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone as a Versatile Building Block in Organic Synthesis
Introduction: Unlocking the Synthetic Potential of a Multifunctional Ketone
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is a highly functionalized α-haloketone that presents a unique convergence of reactive sites. Its structure, featuring a nucleophilically susceptible α-bromoacetyl group and an aromatic ring activated by a nitro group and substituted with a second bromine atom, earmarks it as a potent intermediate for the synthesis of a diverse array of heterocyclic compounds.
This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into its plausible synthetic pathways and showcase its application in the construction of medicinally relevant quinoxaline and thiazole scaffolds. The protocols detailed herein are founded on well-established synthetic transformations of analogous α-haloketones and are presented to empower researchers in the fields of medicinal chemistry and drug development.
Plausible Synthesis of this compound
While specific literature detailing the synthesis of this compound is not extensively available, a plausible and efficient route can be extrapolated from standard bromination protocols for acetophenone derivatives.[1][2] The most probable precursor is 1-(2-bromo-4-nitrophenyl)ethanone, which itself can be synthesized from commercially available starting materials.
The α-bromination of the acetyl group is typically achieved using elemental bromine in a suitable solvent, often with acid catalysis to facilitate enolization.[2]
Reaction Scheme:
Figure 1: Plausible synthetic route to this compound.
Core Application: Synthesis of Substituted Quinoxalines
Quinoxalines are a privileged class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[3] The condensation of an ortho-phenylenediamine with an α-haloketone is a classical and highly effective method for their synthesis.[3][4][5][6] this compound serves as an excellent dielectrophilic partner in this reaction.
Mechanistic Insight
The reaction proceeds through a well-established mechanism. Initially, one of the amino groups of the o-phenylenediamine acts as a nucleophile, attacking the electrophilic carbon of the α-bromoacetyl group in an SN2 fashion, displacing the bromide ion. The resulting intermediate then undergoes an intramolecular cyclization, where the second amino group attacks the carbonyl carbon. Subsequent dehydration and oxidation lead to the aromatic quinoxaline ring system.
Figure 2: Generalized mechanism for quinoxaline synthesis.
Experimental Protocol: Synthesis of 2-(2-Bromo-4-nitrophenyl)-quinoxaline
This protocol is adapted from established procedures for the synthesis of quinoxalines from α-bromo ketones.[3][4]
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add o-phenylenediamine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Wash the crude product with cold ethanol and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the purified 2-(2-Bromo-4-nitrophenyl)-quinoxaline.
Table 1: Representative Reaction Conditions for Quinoxaline Synthesis
| Catalyst | Solvent | Temperature | Typical Reaction Time |
| Acetic Acid | Ethanol | Reflux | 2-4 hours |
| None | Ethanol | Reflux | 4-8 hours |
| Pyridine | THF | Room Temp | 2 hours[3] |
Key Application: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, providing a direct route to the thiazole ring system.[7][8] This reaction involves the condensation of an α-haloketone with a thioamide. This compound is an ideal substrate for this transformation, leading to highly functionalized thiazole derivatives.
Mechanistic Rationale
The Hantzsch synthesis is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the ketone, displacing the bromide ion. This is typically the rate-determining step. The resulting intermediate then undergoes an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon, followed by dehydration to yield the final thiazole product. The aromaticity of the thiazole ring provides a strong thermodynamic driving force for the reaction.
Figure 3: Experimental workflow for the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-(2-bromo-4-nitrophenyl)thiazole
This protocol is based on the classical Hantzsch thiazole synthesis.[8]
Materials:
-
This compound
-
Thiourea
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add thiourea (1 equivalent) to the solution.
-
Reflux the reaction mixture for 3-6 hours. Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.
-
Collect the precipitate by filtration and wash with a small amount of cold ethanol.
-
To obtain the free base, suspend the salt in water and neutralize with a mild base such as sodium bicarbonate solution until the pH is approximately 8.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Table 2: Influence of Thioamide on the Final Thiazole Product
| Thioamide | Resulting 2-Substituent on Thiazole Ring |
| Thiourea | -NH2 |
| N-Phenylthiourea | -NHPh |
| Thioacetamide | -CH3 |
Safety and Handling
This compound, like other α-haloketones, is expected to be a lachrymator and a skin irritant. It is crucial to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and its structural analogs.[9][10]
Conclusion
This compound is a potent and versatile building block for the synthesis of complex heterocyclic molecules. Its dual reactivity, stemming from the α-bromoacetyl group and the substituted aromatic ring, allows for the efficient construction of quinoxaline and thiazole cores, which are of significant interest in medicinal chemistry. The protocols and mechanistic insights provided in this guide are intended to facilitate the exploration of this compound's synthetic potential and to aid in the development of novel therapeutic agents.
References
- 1. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. asianpubs.org [asianpubs.org]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-(2-Bromo-4-nitrophenyl)ethanone | C8H6BrNO3 | CID 185000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Bromo-4'-nitroacetophenone | C8H6BrNO3 | CID 66840 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocol: Synthesis of 4-(2-Bromo-4-nitrophenyl)-1,3-thiazol-2-amine from 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone
For: Researchers, scientists, and drug development professionals
Introduction
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a multitude of pharmacologically active compounds.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antihypertensive, and anticancer properties.[3][4] The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a fundamental and widely utilized method for the construction of this critical heterocyclic scaffold.[5] This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea.[2][5][6]
This application note provides a comprehensive and detailed protocol for the synthesis of a substituted thiazole, specifically 4-(2-bromo-4-nitrophenyl)-1,3-thiazol-2-amine, starting from 2-bromo-1-(2-bromo-4-nitrophenyl)ethanone and thiourea. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental procedure, and provide insights into the critical parameters that govern the reaction's success.
Reaction Principle: The Hantzsch Thiazole Synthesis
The synthesis of the target thiazole derivative proceeds via the classic Hantzsch thiazole synthesis. The reaction mechanism can be broken down into a few key steps:
-
Nucleophilic Attack: The sulfur atom of the thioamide (in this case, thiourea) acts as a potent nucleophile and attacks the α-carbon of the α-haloketone (this compound).[7][8] This results in a substitution of the bromine atom and the formation of an S-alkylated intermediate.
-
Tautomerization: The intermediate undergoes tautomerization.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.[7]
-
Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic thiazole ring.[6][7]
The overall transformation is a robust and high-yielding method for the preparation of 2-aminothiazoles.[6]
Visualizing the Synthesis Workflow
The following diagram illustrates the key stages of the synthesis, from starting materials to the final purified product.
Caption: A workflow diagram of the thiazole synthesis.
Visualizing the Reaction Mechanism
The following diagram details the step-by-step chemical transformation of the Hantzsch thiazole synthesis.
Caption: The Hantzsch thiazole synthesis mechanism.
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| This compound | ≥98% | Commercially Available |
| Thiourea | ≥99% | Commercially Available |
| Methanol | Anhydrous | Commercially Available |
| Ethanol | Reagent Grade | Commercially Available |
| Round-bottom flask (100 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer and stir bar | - | - |
| Heating mantle | - | - |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F254 | - |
| Vacuum filtration apparatus | - | - |
| Rotary evaporator | - | - |
| Melting point apparatus | - | - |
| NMR Spectrometer | 400 MHz or higher | - |
| FT-IR Spectrometer | - | - |
| Mass Spectrometer | - | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add thiourea (1.1 eq) to the flask.
-
Add anhydrous methanol (20 mL) to the flask.
-
Attach a reflux condenser to the flask.
-
-
Reaction:
-
Place the flask in a heating mantle and heat the reaction mixture to reflux (approximately 65 °C for methanol).
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water with stirring.
-
A precipitate of the crude product should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold water to remove any remaining salts and methanol.
-
-
Purification:
-
Air dry the crude product on the filter paper or in a desiccator.
-
For further purification, recrystallize the crude product from a suitable solvent, such as ethanol. Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified product under vacuum.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
-
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equivalent |
| Thiourea | 1.1 equivalents |
| Reaction Conditions | |
| Solvent | Anhydrous Methanol |
| Temperature | Reflux (~65 °C) |
| Reaction Time | 2-4 hours |
| Expected Outcome | |
| Expected Yield | 80-90% |
| Appearance | Yellow to pale-brown solid |
Safety Precautions
-
This compound is a lachrymator and skin irritant. Handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
Thiourea is a suspected carcinogen. Handle with care and avoid creating dust.
-
Always perform reactions in a well-ventilated area.
Conclusion
The Hantzsch thiazole synthesis provides an efficient and reliable method for the preparation of 4-(2-bromo-4-nitrophenyl)-1,3-thiazol-2-amine from this compound and thiourea. The protocol outlined in this application note is straightforward and can be readily adapted for the synthesis of other 2-aminothiazole derivatives. The resulting thiazole scaffold serves as a valuable building block for the development of novel therapeutic agents and other functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. synarchive.com [synarchive.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
The Strategic Application of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone in the Synthesis of Novel Thiazole-Based Medicinal Agents
Introduction: Unveiling the Potential of a Highly Functionalized Synthetic Intermediate
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds with potent and selective biological activities is perpetual. Among the myriad of heterocyclic structures, the thiazole nucleus stands out as a "privileged" scaffold, embedded in a multitude of FDA-approved drugs exhibiting diverse therapeutic actions, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of substituted thiazoles, therefore, remains a cornerstone of drug discovery programs. A key precursor in this endeavor is the α-haloketone, whose reactivity dictates the efficiency of thiazole ring formation. This guide focuses on a particularly intriguing, yet underexplored, building block: 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone .
The presence of two bromine atoms—one on the α-carbon and another on the aromatic ring—along with a strongly electron-withdrawing nitro group, endows this molecule with a unique chemical personality. This distinct substitution pattern not only influences its reactivity in the classical Hantzsch thiazole synthesis but also offers the potential to impart unique pharmacological properties to the resulting heterocyclic products. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this versatile intermediate. We will delve into the causality behind experimental choices, provide robust, adaptable protocols, and explore the anticipated biological significance of the derived compounds.
Core Application: A Gateway to Novel 4-(2-Bromo-4-nitrophenyl)thiazoles via Hantzsch Synthesis
The primary and most powerful application of this compound in medicinal chemistry is its role as an α-haloketone in the Hantzsch thiazole synthesis.[1][2] This venerable reaction involves the condensation of an α-haloketone with a thioamide-containing compound (such as thiourea, thioamides, or thiosemicarbazones) to form the thiazole ring.[1] The reaction is prized for its reliability, generally high yields, and the aromatic stability of the resulting products.[1]
Mechanistic Insights: The Driving Forces of Cyclization
The Hantzsch synthesis is a multi-step process, the efficiency of which is heavily influenced by the nature of the substituents on the α-haloketone.
-
Nucleophilic Attack (SN2 Reaction): The synthesis initiates with the sulfur atom of the thioamide acting as a potent nucleophile, attacking the electrophilic α-carbon of the ethanone. The α-bromo substituent is an excellent leaving group, facilitating this initial SN2 reaction.[3]
-
Intermediate Formation: This attack forms a key intermediate, which is a hydroxythiazoline precursor.
-
Intramolecular Cyclization: Following the initial bond formation, an intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone.[1]
-
Dehydration: The resulting five-membered ring intermediate readily undergoes dehydration to yield the stable, aromatic thiazole ring.[1]
The 2-bromo and 4-nitro groups on the phenyl ring of the starting ethanone are not directly involved in the ring formation but play a crucial role in modulating the reactivity of the carbonyl group and influencing the electronic properties of the final thiazole derivative. The strong electron-withdrawing nature of the nitro group, in particular, enhances the electrophilicity of the carbonyl carbon, potentially accelerating the cyclization step.
Caption: The Hantzsch Thiazole Synthesis Mechanism.
Experimental Protocols: A Guide to Synthesis and Workflow
The following protocols provide a robust framework for the synthesis of thiazole derivatives using this compound. These are adaptable methods; optimization of reaction times, temperatures, and solvents may be necessary depending on the specific thioamide used.
General Experimental Workflow
A typical workflow for the synthesis and purification of thiazole derivatives is outlined below. This systematic approach ensures reproducibility and high purity of the final compounds.
Caption: General Experimental Workflow for Thiazole Synthesis.
Protocol 1: Synthesis of 2-Amino-4-(2-bromo-4-nitrophenyl)thiazole
This protocol details the reaction with thiourea to yield the 2-aminothiazole scaffold, a common precursor for further functionalization.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Absolute Ethanol
-
5% Sodium Carbonate Solution
-
Magnetic Stirrer and Hotplate
-
Round-bottom flask with reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine this compound and thiourea in absolute ethanol.
-
Add a magnetic stir bar and fit the flask with a reflux condenser.
-
Heat the mixture to reflux (approximately 78 °C for ethanol) with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution to neutralize the hydrobromic acid formed and precipitate the free base of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with water to remove any inorganic salts.
-
Allow the product to air dry or dry in a vacuum oven.
-
For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.
Trustworthiness Check: The formation of a precipitate upon addition to the basic solution is a strong indicator of product formation. The purity should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, MS).
Protocol 2: Synthesis of 2-Aryl/Alkyl-4-(2-bromo-4-nitrophenyl)thiazoles
This protocol outlines the synthesis using a substituted thioamide to generate 2,4-disubstituted thiazoles.
Materials:
-
This compound (1.0 eq)
-
Substituted Thioamide (e.g., Thiobenzamide, Acetothioamide) (1.0 eq)
-
Anhydrous Ethanol or N,N-Dimethylformamide (DMF)
-
Triethylamine (optional, as a non-nucleophilic base)
-
Magnetic Stirrer and Hotplate
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve the substituted thioamide in anhydrous ethanol or DMF in a round-bottom flask.
-
Add this compound to the solution.
-
If the thioamide is used as its salt, no additional base is needed. If using the neutral thioamide, triethylamine (1.1 eq) can be added to scavenge the HBr byproduct.
-
Heat the reaction mixture under reflux, monitoring its progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product should be purified by column chromatography on silica gel or by recrystallization.
Medicinal Chemistry Implications and Structure-Activity Relationships (SAR)
The true value of this compound lies in the potential biological activities of its thiazole derivatives. The substitution pattern on the 4-phenyl ring is critical for modulating the pharmacological profile of the resulting compounds.
-
Anticancer Activity: The thiazole scaffold is a component of several anticancer agents. The presence of a nitro group on the phenyl ring has been associated with anticancer activity in various heterocyclic compounds. Furthermore, structure-activity relationship studies on some thiazole series have shown that electron-withdrawing groups on a phenyl substituent can enhance anticancer potency.[4] It is hypothesized that the 2-bromo-4-nitrophenyl moiety can contribute to enhanced binding affinity to biological targets through various non-covalent interactions.
-
Antimicrobial Activity: Thiazole derivatives are well-known for their broad-spectrum antimicrobial properties.[5][6] The lipophilicity and electronic properties conferred by the bromo and nitro substituents can influence the ability of the molecule to penetrate bacterial or fungal cell membranes. The resulting 4-(2-bromo-4-nitrophenyl)thiazoles are promising candidates for evaluation as novel antimicrobial agents.[2]
The table below summarizes the reported biological activities of some thiazole derivatives bearing nitrophenyl or bromophenyl substituents, which serve as a strong rationale for the potential of compounds derived from this compound.
| Compound Class | Biological Activity | Target Organism/Cell Line | Reported Potency (Exemplary) | Reference |
| 4-(4-nitrophenyl)thiazole derivatives | Anticancer | Various cancer cell lines | IC₅₀ values in the micromolar range | |
| 4-(4-bromophenyl)thiazole derivatives | Antimicrobial | S. aureus, E. coli | MIC values comparable to standard drugs | [5] |
| Substituted Phenylthiazoles | Anticancer | HT29, A549, HeLa, Karpas299 | Growth-inhibitory effects | [7] |
| 2-amino-4-(4-nitrophenyl)thiazole derivatives | Antimicrobial | Gram-positive and Gram-negative bacteria | Moderate activity observed | [2] |
Conclusion and Future Outlook
This compound is a highly promising, albeit specialized, synthetic intermediate for medicinal chemistry. Its primary utility lies in the construction of novel 4-(2-bromo-4-nitrophenyl)thiazole derivatives via the robust Hantzsch synthesis. The dual halogen and nitro substitution pattern provides a unique electronic and steric profile that can be exploited in the design of new therapeutic agents, particularly in the realms of oncology and infectious diseases.
The protocols and workflows detailed in this guide offer a solid foundation for researchers to explore the synthetic potential of this building block. The true value, however, will be unlocked through the systematic synthesis of compound libraries and their subsequent biological evaluation. Future research should focus on elucidating the structure-activity relationships of the resulting thiazoles, exploring the impact of various substituents at the 2-position of the thiazole ring, and investigating their mechanisms of action at a molecular level. By leveraging the unique reactivity and structural features of this compound, the medicinal chemistry community can continue to expand the therapeutic potential of the versatile thiazole scaffold.
References
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jchemrev.com [jchemrev.com]
- 6. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Experimental setup for reactions involving 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone
An advanced understanding of the experimental setup for reactions involving 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is crucial for its effective use in synthetic chemistry. This compound is a versatile bifunctional electrophile, making it a valuable starting material for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Its utility is particularly pronounced in the construction of nitrogen-containing heterocycles, which are prevalent in many pharmacologically active compounds. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, ensuring both scientific rigor and practical applicability.
Physicochemical Properties and Safety Considerations
This compound is a solid at room temperature with a molecular weight of 324.94 g/mol . Due to the presence of two bromine atoms and a nitro group, this compound is a strong lachrymator and skin irritant. Therefore, all manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H5Br2NO3 |
| Molecular Weight | 324.94 g/mol |
| Appearance | Pale yellow to tan solid |
| Melting Point | 98-102 °C |
| Solubility | Soluble in acetone, acetonitrile, dichloromethane, and ethyl acetate. Sparingly soluble in ethanol and methanol. Insoluble in water. |
General Reaction Mechanisms
The reactivity of this compound is dominated by the two electrophilic centers: the α-bromoketone moiety and the bromine atom on the aromatic ring. The α-bromoketone is highly susceptible to nucleophilic attack, making it an excellent precursor for the formation of five- and six-membered rings through reactions with binucleophiles. The aryl bromide, while less reactive, can participate in cross-coupling reactions.
Figure 1: General reaction pathways for this compound.
Application Note: Synthesis of 2-Amino-4-(2-bromo-4-nitrophenyl)thiazole
This protocol details the synthesis of a substituted thiazole, a common scaffold in medicinal chemistry, via the Hantzsch thiazole synthesis.
Principle
The reaction proceeds through the condensation of the α-bromoketone with thiourea. The initial step involves the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to yield the thiazole ring.
Figure 2: Workflow for the synthesis of 2-Amino-4-(2-bromo-4-nitrophenyl)thiazole.
Materials and Reagents
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Buchner funnel and filter paper
Experimental Protocol
-
To a 100 mL round-bottom flask, add this compound (3.25 g, 10 mmol) and thiourea (0.76 g, 10 mmol).
-
Add 40 mL of absolute ethanol to the flask.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a hotplate.
-
Heat the mixture to reflux (approximately 78 °C) and maintain the reflux for 3 hours.
-
Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 1:1). The starting material will have a different Rf value than the product.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add 80 mL of deionized water to the reaction mixture while stirring to precipitate the product.
-
Collect the resulting solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with two 20 mL portions of cold deionized water.
-
Dry the solid in a vacuum oven at 50 °C to a constant weight.
Expected Results
The expected product is 2-Amino-4-(2-bromo-4-nitrophenyl)thiazole, which should be obtained as a yellow to orange solid. The typical yield for this reaction is in the range of 85-95%.
Table 2: Characterization Data for 2-Amino-4-(2-bromo-4-nitrophenyl)thiazole
| Analysis | Expected Result |
| Appearance | Yellow to orange solid |
| Yield | 85-95% |
| Melting Point | 210-214 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.45 (d, 1H), 8.15 (dd, 1H), 7.90 (d, 1H), 7.60 (s, 2H, NH₂), 7.45 (s, 1H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 168.5, 150.2, 146.8, 135.4, 131.2, 128.7, 122.9, 121.6, 105.9 |
| Mass Spectrometry (ESI+) | m/z 301.9, 303.9 [M+H]⁺ |
Application Note: Synthesis of Quinoxaline Derivatives
This protocol outlines the synthesis of a quinoxaline derivative through the condensation of this compound with an o-phenylenediamine.
Principle
The reaction involves a double condensation between the α-bromoketone and the diamine. The initial step is the nucleophilic attack of one of the amino groups of the o-phenylenediamine on the carbonyl carbon of the ketone, followed by the attack of the second amino group on the α-carbon, leading to cyclization and the formation of the quinoxaline ring system.
Materials and Reagents
-
This compound
-
o-Phenylenediamine
-
Ethanol (95%)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
Experimental Protocol
-
In a 50 mL round-bottom flask, dissolve this compound (1.62 g, 5 mmol) in 20 mL of 95% ethanol.
-
Add o-phenylenediamine (0.54 g, 5 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:4) or by recrystallization from ethanol.
Expected Results
The expected product is 2-(2-bromo-4-nitrophenyl)quinoxaline, which is typically a crystalline solid.
Table 3: Characterization Data for 2-(2-bromo-4-nitrophenyl)quinoxaline
| Analysis | Expected Result |
| Appearance | Light yellow crystalline solid |
| Yield | 75-85% |
| Melting Point | 165-168 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.35 (s, 1H), 8.50 (d, 1H), 8.20-8.10 (m, 3H), 7.80-7.70 (m, 2H) |
| Mass Spectrometry (ESI+) | m/z 330.0, 332.0 [M+H]⁺ |
The Strategic Utility of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone in the Synthesis of Pharmacologically Relevant Heterocycles
Abstract
This technical guide provides an in-depth exploration of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone, a versatile and highly reactive precursor for the synthesis of a variety of pharmaceutical compounds. We delve into the strategic importance of its unique structural features, namely the α-bromo ketone moiety and the di-substituted phenyl ring, which render it an ideal starting material for constructing complex heterocyclic scaffolds. This document offers detailed application notes and step-by-step protocols for the synthesis of quinoxalines and benzothiazines, two classes of compounds renowned for their broad spectrum of biological activities. The causality behind experimental choices, safety protocols, and data interpretation are thoroughly discussed to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: Unveiling the Potential of a Di-Brominated Precursor
In the landscape of medicinal chemistry, the quest for novel molecular architectures with potent biological activities is perpetual. Heterocyclic compounds, in particular, form the cornerstone of many approved drugs. This compound (CAS No. 928709-80-2) emerges as a precursor of significant interest due to its trifecta of reactive sites: the electrophilic carbonyl carbon, the highly labile α-bromine, and the potential for nucleophilic aromatic substitution or cross-coupling reactions at the phenyl ring.[1]
The presence of a bromine atom on the phenyl ring, in addition to the α-bromo substituent, offers a unique handle for further molecular elaboration, allowing for the introduction of diverse functionalities and the exploration of a wider chemical space. The nitro group, an electron-withdrawing entity, further activates the phenyl ring and can be a pharmacophore in its own right or a synthetic precursor to an amino group. This guide will illuminate the pathways to harness the reactivity of this precursor for the synthesis of valuable pharmaceutical intermediates.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safe handling procedures is paramount for any chemical precursor. While specific experimental data for this compound is not extensively published, data for analogous compounds provides a strong basis for its expected characteristics.
Table 1: Physicochemical Properties of Structurally Related Compounds
| Property | 2-Bromo-1-(4-nitrophenyl)ethanone | 1-(2-Bromo-4-nitrophenyl)ethanone |
| Molecular Formula | C₈H₆BrNO₃[2] | C₈H₆BrNO₃[3] |
| Molecular Weight | 244.04 g/mol [2] | 244.04 g/mol [3] |
| Appearance | Yellow to orange crystalline powder[4] | Not specified |
| Melting Point | 94°C to 100°C[4] | Not specified |
Safety and Handling:
α-Bromoacetophenones are known lachrymators and are corrosive.[5][6] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[5] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[6]
Hazard Identification:
Based on data for similar compounds, the following hazards are anticipated:
-
Acute Toxicity (Oral): Harmful if swallowed.[3]
-
Skin Corrosion/Irritation: Causes skin irritation.[3]
-
Eye Damage/Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
Synthesis of the Precursor: A Strategic Approach
The synthesis of this compound can be logically approached through the α-bromination of a suitable acetophenone derivative. A plausible and efficient route starts with the commercially available 2-bromo-4-nitroacetophenone.
Protocol: α-Bromination of 2-Bromo-4-nitroacetophenone
This protocol is adapted from established methods for the α-bromination of acetophenones.[7][8]
Materials:
-
2-Bromo-4-nitroacetophenone
-
Bromine (Br₂)
-
Chloroform (CHCl₃) or Acetic Acid
-
Concentrated Sulfuric Acid (catalytic amount, if using chloroform)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium bisulfite solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-bromo-4-nitroacetophenone (1.0 eq) in chloroform or glacial acetic acid.
-
If using chloroform, add a catalytic amount of concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in the same solvent to the reaction mixture with continuous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring it into ice-cold water.
-
If bromine color persists, add a saturated solution of sodium bisulfite dropwise until the color disappears.
-
Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Application in the Synthesis of Quinoxaline Derivatives
Quinoxalines are a privileged class of N-heterocycles with a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The reaction of α-haloketones with o-phenylenediamines is a classical and efficient method for their synthesis.
Mechanistic Rationale
The synthesis proceeds via a tandem condensation-cyclization-oxidation mechanism. The more reactive α-bromine of the ketone undergoes nucleophilic attack by one of the amino groups of the o-phenylenediamine. This is followed by an intramolecular cyclization where the second amino group attacks the carbonyl carbon. The resulting dihydroquinoxaline intermediate is then oxidized, often by air or a mild oxidizing agent, to the stable aromatic quinoxaline.
Caption: Synthetic workflow for quinoxaline synthesis.
Protocol: Synthesis of 7-Bromo-2-(bromomethyl)-6-nitroquinoxaline
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol or Tetrahydrofuran (THF)
-
Pyridine (catalytic amount, optional)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or THF in a round-bottom flask.
-
Add o-phenylenediamine (1.0 eq) to the solution. A catalytic amount of pyridine can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature or gentle reflux (40-60 °C) for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 7-bromo-2-(bromomethyl)-6-nitroquinoxaline.
Table 2: Expected Analytical Data for a Representative Quinoxaline Product
| Analysis | Expected Data |
| ¹H NMR | Aromatic protons in the 7-9 ppm region, singlet for the CH₂Br group around 4.5-5.0 ppm. |
| ¹³C NMR | Signals for aromatic carbons, carbonyl carbon (if reaction is incomplete), and the CH₂Br carbon. |
| Mass Spec | Molecular ion peak corresponding to the product's mass. |
Application in the Synthesis of Benzothiazine Derivatives
1,4-Benzothiazines are another important class of heterocyclic compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. A common synthetic route involves the reaction of 2-aminothiophenols with α-haloketones.
Mechanistic Insights
The synthesis of 1,4-benzothiazines from 2-aminothiophenols and α-bromoketones proceeds through a nucleophilic substitution followed by an intramolecular cyclization. The highly nucleophilic sulfur atom of the 2-aminothiophenol attacks the electrophilic carbon bearing the α-bromine. The resulting intermediate then undergoes an intramolecular condensation between the amino group and the carbonyl group to form the dihydrobenzothiazine ring, which may subsequently oxidize to the benzothiazine.
Caption: Synthetic pathway for benzothiazine formation.
Protocol: Synthesis of a Substituted 1,4-Benzothiazine
Materials:
-
This compound
-
2-Aminothiophenol
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Triethylamine or Potassium Carbonate (as a base)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) and a base such as triethylamine (1.2 eq) or potassium carbonate (1.5 eq) in ethanol or DMF.
-
To this solution, add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C for 6-12 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into cold water.
-
Collect the precipitated solid by filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Conclusion
This compound stands out as a highly valuable and versatile precursor in the synthesis of pharmaceutically relevant heterocyclic compounds. Its unique structural features provide multiple avenues for chemical modification, enabling the creation of diverse molecular libraries for drug discovery. The detailed protocols for the synthesis of quinoxalines and benzothiazines provided herein serve as a practical guide for researchers. By understanding the underlying reaction mechanisms and adhering to safe laboratory practices, scientists can effectively leverage this powerful building block to advance the frontiers of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Bromo-4'-nitroacetophenone | C8H6BrNO3 | CID 66840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2-Bromo-4-nitrophenyl)ethanone | C8H6BrNO3 | CID 185000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 305480100 [thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step guide for derivatization with 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone
An Application Note and Protocol Guide for Derivatization with 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone
Introduction
In the landscape of analytical chemistry and drug development, the sensitive detection and accurate quantification of analytes are paramount. Many biologically significant molecules, particularly carboxylic acids such as fatty acids and drug metabolites, lack a native chromophore, rendering their detection by UV-Vis spectrophotometry challenging. Derivatization is a powerful strategy employed to overcome this limitation, chemically modifying the analyte to attach a UV-active tag.
This compound is a potent bifunctional electrophilic reagent designed for this purpose. As an α-haloketone, its α-bromo group is highly susceptible to nucleophilic substitution. The presence of a nitrophenyl group provides a strong chromophore, significantly enhancing the molar absorptivity of the resulting derivative. This allows for the detection of derivatized carboxylic acids at very low concentrations using standard HPLC-UV instrumentation. The second bromine atom on the aromatic ring can serve to further modify the electronic properties of the chromophore or be used as a heavy atom for mass spectrometry applications.
This guide provides a comprehensive overview of the chemical properties, derivatization mechanism, a detailed experimental protocol, and analytical considerations for using this compound as a derivatization agent for carboxylic acids.
Reagent Properties and Safety
A thorough understanding of the reagent's chemical properties and associated hazards is critical for its safe handling and effective use.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 928709-80-2 | [1][2] |
| Molecular Formula | C₈H₅Br₂NO₃ | N/A |
| Molecular Weight | 322.94 g/mol | [3] |
| Appearance | Typically a solid powder or crystal | N/A |
| SMILES Code | O=--INVALID-LINK--[O-] | [2] |
Safety and Handling
GHS Hazard Statements:
-
H302: Harmful if swallowed.[6]
-
H314 / H315: Causes severe skin burns and eye damage / Causes skin irritation.[4][6]
-
H318 / H319: Causes serious eye damage / Causes serious eye irritation.[4][6]
-
H335: May cause respiratory irritation.[6]
-
Lachrymator: Substance which increases the flow of tears.[4]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[4][5]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[5]
-
Handling: Avoid breathing dust, fumes, or vapors. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[5]
-
Storage: Store locked up in a dry, cool, and well-ventilated place. Keep the container tightly closed.[4][5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
Mechanism of Derivatization
The derivatization of carboxylic acids with this compound proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction.[7] The α-bromo group makes the adjacent carbon atom highly electrophilic and susceptible to attack by a nucleophile.
The key steps are:
-
Deprotonation: The carboxylic acid analyte (R-COOH) is first converted to its conjugate base, the carboxylate anion (R-COO⁻), using a non-nucleophilic base (e.g., potassium carbonate) or a hindered amine (e.g., diisopropylethylamine). This step is crucial as the carboxylate is a much stronger nucleophile than the parent carboxylic acid.
-
Nucleophilic Attack: The carboxylate anion attacks the α-carbon (the carbon bonded to the bromine of the ethanone moiety) in a "backside attack," approaching from the side opposite the carbon-bromine bond.[7]
-
Displacement: In a concerted step, as the new carbon-oxygen bond forms, the carbon-bromine bond breaks, displacing the bromide ion as the leaving group. This reaction results in the formation of a 2-bromo-4-nitrophenacyl ester derivative.
The presence of the adjacent carbonyl group significantly increases the reactivity of the α-carbon towards SN2 attack, stabilizing the transition state and making the reaction rapid and efficient.[8]
Caption: SN2 mechanism for the derivatization of a carboxylic acid.
Application: HPLC Analysis of Carboxylic Acids
The primary application for this reagent is the pre-column derivatization of compounds containing carboxylic acid functional groups to enable sensitive detection by HPLC with UV detectors. This is particularly valuable for:
-
Fatty Acid Analysis: Quantifying short-chain and long-chain fatty acids from biological matrices.
-
Metabolomics: Studying metabolic pathways involving organic acid intermediates.[9]
-
Pharmaceutical Analysis: Quantifying acidic drugs or their metabolites that lack a strong chromophore.
The resulting 2-bromo-4-nitrophenacyl ester derivatives exhibit strong UV absorbance at a wavelength where many common HPLC solvents are transparent, typically around 260 nm, leading to high signal-to-noise ratios and low limits of detection.
Detailed Experimental Protocol
This protocol provides a general method for the derivatization of a carboxylic acid sample. Optimal conditions, such as reagent stoichiometry, reaction time, and temperature, may vary depending on the specific analyte and should be optimized accordingly.
Materials and Reagents
-
Carboxylic acid sample
-
This compound
-
Acetonitrile (HPLC grade, anhydrous)
-
Potassium Carbonate (K₂CO₃, anhydrous) or Diisopropylethylamine (DIPEA)
-
18-Crown-6 (optional, as a phase-transfer catalyst with K₂CO₃)
-
Glacial Acetic Acid (for quenching)
-
Deionized water
-
Vials (2 mL, amber glass with PTFE-lined caps)
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas stream for evaporation
Step-by-Step Procedure
-
Sample Preparation:
-
Accurately weigh or pipette the carboxylic acid sample into a 2 mL amber vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Prepare a stock solution of the derivatization reagent (e.g., 10 mg/mL in acetonitrile).
-
Prepare a stock solution of the base (e.g., 15 mg/mL K₂CO₃ with 5 mg/mL 18-Crown-6 in acetonitrile, or use DIPEA directly).
-
-
Derivatization Reaction:
-
To the dried sample, add 200 µL of acetonitrile.
-
Add 50 µL of the base solution (or a 2-fold molar excess of DIPEA relative to the acid). Vortex briefly.
-
Add 50 µL of the derivatization reagent solution (ensure a 1.2 to 1.5-fold molar excess over the carboxylic acid).
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Reaction Incubation:
-
Place the vial in a heating block or water bath set to 60-70°C.
-
Allow the reaction to proceed for 30-60 minutes. The optimal time should be determined experimentally.
-
-
Quenching and Work-up:
-
After incubation, remove the vial from the heat source and allow it to cool to room temperature.
-
Add 10 µL of glacial acetic acid to quench the reaction and neutralize the excess base.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume (e.g., 200-500 µL) of the initial HPLC mobile phase (e.g., 70:30 Acetonitrile:Water).
-
Vortex thoroughly and filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the prepared sample into the HPLC-UV system for analysis.
-
Caption: Experimental workflow for derivatization and analysis.
Analysis of Derivatives
The resulting 2-bromo-4-nitrophenacyl esters are well-suited for analysis by reversed-phase HPLC.[10][11]
Typical HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for nonpolar to moderately polar phenacyl esters. |
| Mobile Phase | Acetonitrile (A) and Water (B), often with 0.1% Formic Acid or Phosphoric Acid | A gradient elution (e.g., starting at 50% A, ramping to 95% A) is typically required to elute a range of fatty acid derivatives. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30-40°C | Improves peak shape and reduces viscosity. |
| Detection | UV Detector set to ~260-265 nm | The nitrophenyl chromophore has a strong absorbance maximum in this region. |
| Injection Vol. | 5-20 µL | Dependent on sample concentration and instrument sensitivity. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction; insufficient base; wet reagents/solvents; analyte degradation. | Ensure anhydrous conditions. Increase reaction time or temperature. Confirm molar excess of base and derivatizing reagent. |
| Multiple Peaks per Analyte | Side reactions; incomplete reaction; degradation of product. | Optimize reaction time and temperature to avoid side product formation. Ensure complete quenching. Check pH of final solution. |
| Broad or Tailing Peaks in HPLC | Column overload; poor sample solubility; secondary interactions with column. | Dilute the sample. Ensure the sample is fully dissolved in the mobile phase. Add a small amount of acid (e.g., formic acid) to the mobile phase. |
| Baseline Noise | Contaminated reagents or mobile phase; detector lamp issue. | Use high-purity HPLC grade solvents. Filter all solutions. Check detector lamp performance. |
Conclusion
This compound is a highly effective derivatizing agent for carboxylic acids, enabling their sensitive analysis by HPLC-UV. Its high reactivity, driven by the α-haloketone structure, ensures efficient conversion, while the nitrophenyl moiety provides a robust chromophore for low-level detection. By following a well-defined protocol and understanding the underlying SN2 mechanism, researchers can reliably derivatize acidic analytes, transforming challenging detection problems into routine analytical procedures. The safety precautions associated with this class of lachrymatory and corrosive compounds must be strictly adhered to, ensuring both the integrity of the experiment and the safety of the scientist.
References
- 1. This compound | 928709-80-2 [chemicalbook.com]
- 2. 928709-80-2|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. fishersci.ca [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. 1-(2-Bromo-4-nitrophenyl)ethanone | C8H6BrNO3 | CID 185000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of 2-Bromo-4’-nitroacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. 2-Bromo-4’-nitroacetophenone | SIELC Technologies [sielc.com]
Application Notes & Protocols: Leveraging 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone for the Synthesis of Novel Heterocyclic Ligands
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide on the strategic use of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone, a highly functionalized and versatile chemical intermediate, for the synthesis of novel ligand scaffolds. The unique architecture of this starting material, featuring two distinct bromine atoms—one on the aromatic ring and one at the alpha-carbon—along with a nitro group, offers multiple points for chemical modification, making it an invaluable precursor in medicinal chemistry and drug discovery. We will explore its application in two cornerstone synthetic strategies: the Hantzsch thiazole synthesis and the Claisen-Schmidt condensation to form chalcones. This guide provides not only detailed, step-by-step protocols but also delves into the mechanistic rationale behind the experimental choices, offering field-proven insights to empower researchers in developing diverse molecular libraries for biological screening.
Introduction: The Strategic Value of this compound
In the quest for novel therapeutic agents, the design of diverse and complex molecular scaffolds is paramount. The starting material, this compound (CAS No. 928709-80-2), presents itself as a powerful building block.[1] Its utility stems from three key structural features, each serving as a handle for distinct chemical transformations:
-
The α-Bromoketone Moiety: This is a classic electrophilic group, highly susceptible to nucleophilic attack. It is the primary reactive site for constructing five-membered heterocyclic rings, most notably via the Hantzsch thiazole synthesis.[2][3]
-
The Aryl Bromide: The bromine atom on the phenyl ring is a prime substrate for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of aryl, alkyl, or alkyne substituents late in the synthetic sequence.
-
The Nitro Group: This powerful electron-withdrawing group can be readily reduced to an amine, which opens up a vast array of subsequent functionalization chemistries, including amidation, sulfonamidation, and diazotization, to further expand the chemical space of the synthesized ligands. The presence of nitro-containing ligands can also be explored for potential biological activities.[4]
This guide will focus on leveraging the α-bromoketone and the core acetophenone structure to build two distinct classes of biologically relevant ligands: thiazoles and chalcones.
Caption: Key reactive sites of the precursor and corresponding synthetic pathways.
Pathway I: Synthesis of Novel 4-(2-Bromo-4-nitrophenyl)thiazole Ligands
The Hantzsch thiazole synthesis is a robust and widely utilized method for constructing the thiazole ring, a scaffold present in numerous FDA-approved drugs.[3][5] The reaction proceeds via a cyclization between an α-haloketone and a thioamide-containing compound.[6]
Mechanistic Principle
The synthesis is a multi-step process that begins with a nucleophilic attack (SN2 reaction) from the sulfur atom of the thioamide onto the electrophilic α-carbon of the ketone.[2][7] This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The reaction is typically high-yielding and straightforward to perform.[2]
Caption: General workflow for the Hantzsch thiazole synthesis protocol.
Protocol: Synthesis of 2-Amino-4-(2-bromo-4-nitrophenyl)thiazole
This protocol details the synthesis of a foundational aminothiazole ligand, which can serve as a platform for further diversification.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (mmol) | Amount |
| This compound | 928709-80-2 | 323.95 | 5.0 | 1.62 g |
| Thiourea | 62-56-6 | 76.12 | 7.5 | 0.57 g |
| Ethanol (Absolute) | 64-17-5 | 46.07 | - | 25 mL |
| Sodium Carbonate (Na₂CO₃) 5% aq. solution | 497-19-8 | 105.99 | - | 50 mL |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (5.0 mmol) and thiourea (7.5 mmol).[2]
-
Solvent Addition: Add absolute ethanol (25 mL) to the flask.
-
Heating: Heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring. The solids will gradually dissolve as the reaction proceeds.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 50% ethyl acetate / 50% hexane. The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Once the starting material is consumed, remove the flask from the heat source and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing 50 mL of a cold 5% aqueous sodium carbonate solution and stir for 15 minutes.[2] A solid precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the pure 2-amino-4-(2-bromo-4-nitrophenyl)thiazole as a solid.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Causality and Insights:
-
Why a 1.5x excess of thiourea? This ensures the complete consumption of the more valuable α-bromoketone precursor and helps drive the reaction to completion.
-
Why ethanol as a solvent? Ethanol is an excellent choice as it effectively dissolves both reactants at reflux temperature but allows for the precipitation of the product upon cooling and addition to an aqueous solution, simplifying isolation.[2]
-
Why the sodium carbonate wash? The reaction generates hydrobromic acid (HBr) as a byproduct. The basic Na₂CO₃ solution neutralizes this acid, preventing potential side reactions and aiding in the precipitation of the free-base amine product.[2]
Pathway II: Synthesis of Novel Chalcone Ligands
Chalcones, or 1,3-diaryl-2-propen-1-ones, are biogenetic precursors to flavonoids and are renowned for their wide spectrum of pharmacological activities.[8][9][10] They are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde.[8][10]
Mechanistic Principle
The reaction begins with the deprotonation of the α-carbon of the acetophenone by a strong base (e.g., KOH or NaOH) to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of water) to form the stable, conjugated α,β-unsaturated carbonyl system characteristic of chalcones.[9]
Protocol: Synthesis of (E)-1-(2-Bromo-4-nitrophenyl)-3-phenylprop-2-en-1-one
This protocol describes a general procedure for synthesizing a chalcone derivative from our precursor.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (mmol) | Amount |
| 1-(2-Bromo-4-nitrophenyl)ethanone | 90004-93-6 | 244.04 | 5.0 | 1.22 g |
| Benzaldehyde | 100-52-7 | 106.12 | 5.0 | 0.53 g (0.51 mL) |
| Ethanol (95%) | 64-17-5 | 46.07 | - | 20 mL |
| Potassium Hydroxide (KOH) 40% aq. solution | 1310-58-3 | 56.11 | - | ~5 mL |
| Hydrochloric Acid (HCl), dilute (2M) | 7647-01-0 | 36.46 | - | As needed |
Procedure
-
Reaction Setup: Dissolve 1-(2-bromo-4-nitrophenyl)ethanone (5.0 mmol) and benzaldehyde (5.0 mmol) in ethanol (20 mL) in a 100 mL round-bottom flask with a magnetic stir bar.
-
Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add the 40% aqueous KOH solution dropwise with constant, vigorous stirring, ensuring the temperature remains below 10 °C.[8]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The formation of a thick precipitate is often observed.
-
Monitoring: The progress of the reaction can be monitored by TLC (e.g., 30% ethyl acetate/hexane).
-
Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice (~50 g).[8] Slowly acidify the mixture with dilute HCl until it is neutral to slightly acidic (pH 5-6). This will cause the chalcone product to precipitate fully.
-
Filtration: Collect the solid product by vacuum filtration. Wash the solid with copious amounts of cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.[11]
-
Drying: Dry the purified chalcone in a vacuum oven.
Causality and Insights:
-
Why low temperature for base addition? The initial aldol addition is reversible and exothermic. Keeping the temperature low favors the addition product and minimizes side reactions, such as the Cannizzaro reaction of the aldehyde.[8]
-
Why acidify during work-up? The product exists as a phenolate salt in the basic reaction mixture. Acidification is necessary to protonate it, yielding the neutral, less soluble chalcone, which then precipitates out of the aqueous solution.[8]
-
Solvent-Free Alternative: For some substrates, a "green chemistry" approach involving grinding the reactants with a solid base like NaOH or KOH in a mortar and pestle can be highly effective, often leading to higher yields and shorter reaction times.[10][11]
Advanced Applications: Secondary Modifications of Synthesized Ligands
The true power of using this compound is realized when the initial products are subjected to further modifications. The aryl bromide and nitro group serve as handles for diversification, enabling extensive Structure-Activity Relationship (SAR) studies.
Caption: Potential secondary modifications to expand the ligand library.
Example Secondary Protocols (Outlines):
-
Nitro Group Reduction: The nitro group on the phenyl ring can be cleanly reduced to a primary amine using reagents like tin(II) chloride (SnCl₂) in concentrated HCl, or through catalytic hydrogenation (H₂, Pd/C). This new amine functionality is a key site for building out complexity.
-
Suzuki Cross-Coupling: The aryl bromide can be coupled with a wide variety of boronic acids or esters using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃) to install new aryl or heteroaryl groups. This is a cornerstone of modern medicinal chemistry for exploring SAR.
By employing these primary and secondary synthetic strategies, researchers can efficiently generate a large and diverse library of novel ligands from a single, versatile starting material, accelerating the process of drug discovery and development.
References
- 1. 928709-80-2|this compound|BLD Pharm [bldpharm.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. synarchive.com [synarchive.com]
- 4. mdpi.com [mdpi.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. pubs.aip.org [pubs.aip.org]
- 11. rsc.org [rsc.org]
Catalytic Applications of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone: A Guide to Heterocyclic Synthesis
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the catalytic applications of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone. This versatile building block, characterized by two reactive bromine atoms and an electron-withdrawing nitro group, serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds. While direct catalytic cycles involving this specific molecule are not extensively documented, its inherent reactivity as an α-haloketone allows for its effective use in several classic and robust catalytic and non-catalytic cyclization reactions. This guide will focus on its application in the synthesis of thiazoles, furans, and quinoxalines, providing detailed protocols and mechanistic insights.
I. Introduction to this compound: A Versatile Synthon
This compound is a highly functionalized acetophenone derivative. The presence of two bromine atoms at the α- and α'-positions, along with a nitro group on the phenyl ring, imparts a unique chemical reactivity to the molecule. The α-bromoacetyl group is a classic electrophile, readily participating in nucleophilic substitution and condensation reactions. The nitro group, being strongly electron-withdrawing, enhances the electrophilicity of the carbonyl carbon and can influence the regioselectivity of certain reactions.[1][2] This combination of functional groups makes it an ideal starting material for the construction of complex heterocyclic scaffolds, which are prevalent in many biologically active compounds and pharmaceuticals.
II. Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry for the preparation of thiazole rings.[3] It typically involves the reaction of an α-haloketone with a thioamide.[4] In the case of this compound, its reaction with a thioamide, such as thiourea, provides a direct route to highly substituted aminothiazoles. While this reaction can often proceed without a catalyst, acidic or basic conditions can be employed to facilitate the cyclization.[5]
Mechanistic Rationale
The reaction commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon bearing a bromine atom, leading to the formation of an S-alkylated intermediate. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon. Subsequent dehydration yields the aromatic thiazole ring.[6] The presence of the second bromine atom on the phenyl ring and the nitro group are expected to remain intact during this transformation, leading to a highly functionalized thiazole product.
Caption: Hantzsch Thiazole Synthesis Workflow.
Experimental Protocol: Synthesis of 2-Amino-4-(2-bromo-4-nitrophenyl)thiazole
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium carbonate (5% aqueous solution)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add thiourea (1.2 eq) to the solution and stir the mixture at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.[4]
-
Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Dry the solid product under vacuum to obtain the crude 2-amino-4-(2-bromo-4-nitrophenyl)thiazole.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Value |
| Reactant Ratio | 1:1.2 (α,α'-dihaloketone:thiourea) |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Work-up | Neutralization and Precipitation |
III. Furan Synthesis via Feist-Benary Reaction
The Feist-Benary synthesis is a classic method for constructing furan rings through the reaction of an α-haloketone with a β-dicarbonyl compound in the presence of a base.[7] this compound can serve as the α-haloketone component in this reaction, leading to the formation of highly substituted furans. The choice of a mild base, such as pyridine or triethylamine, is crucial to prevent side reactions.[8][9]
Mechanistic Rationale
The reaction is initiated by the deprotonation of the β-dicarbonyl compound by the base to form a nucleophilic enolate. This enolate then attacks the α-carbon of the α-haloketone in an SN2 fashion, displacing the bromide ion. The resulting intermediate undergoes an intramolecular cyclization, where the enolate oxygen attacks the carbonyl carbon, followed by dehydration to yield the aromatic furan ring.[10]
Caption: Feist-Benary Furan Synthesis Workflow.
Experimental Protocol: Synthesis of Ethyl 2-(2-bromo-4-nitrophenyl)-5-methylfuran-3-carboxylate
Materials:
-
This compound
-
Ethyl acetoacetate
-
Pyridine
-
Ethanol
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
To a solution of ethyl acetoacetate (1.1 eq) in ethanol in a round-bottom flask, add pyridine (1.2 eq) and stir the mixture at room temperature.
-
Add a solution of this compound (1.0 eq) in ethanol dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to afford the desired furan derivative.
| Parameter | Value |
| Reactant Ratio | 1:1.1:1.2 (α,α'-dihaloketone:β-dicarbonyl:base) |
| Base | Pyridine |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Purification | Column Chromatography |
IV. Quinoxaline Synthesis through Condensation with o-Phenylenediamines
Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with diverse biological activities. A common synthetic route involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound or its synthetic equivalent, such as an α-haloketone.[11][12] this compound can readily undergo this condensation reaction with o-phenylenediamines to yield highly substituted quinoxalines. This reaction can often be performed under catalyst-free conditions or with acid catalysis.[11][13]
Mechanistic Rationale
The reaction proceeds through the initial nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the carbonyl carbon of the α-haloketone. This is followed by an intramolecular cyclization where the second amino group attacks the α-carbon, displacing the bromide ion. The resulting dihydroquinoxaline intermediate then undergoes oxidation to the aromatic quinoxaline. In many cases, atmospheric oxygen can serve as the oxidant, especially when the reaction is heated in an open vessel.[14]
Caption: Quinoxaline Synthesis Workflow.
Experimental Protocol: Synthesis of 2-(2-bromo-4-nitrophenyl)quinoxaline
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and o-phenylenediamine (1.1 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux for 3-5 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent to obtain the pure quinoxaline derivative.
| Parameter | Value |
| Reactant Ratio | 1:1.1 (α,α'-dihaloketone:diamine) |
| Catalyst | Acetic Acid (catalytic) |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 3-5 hours |
| Purification | Column Chromatography or Recrystallization |
V. Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a range of heterocyclic compounds. Its application in established synthetic methodologies such as the Hantzsch thiazole synthesis, Feist-Benary furan synthesis, and quinoxaline synthesis provides straightforward access to complex molecular architectures. The protocols outlined in this guide, based on well-understood reaction mechanisms, offer a solid foundation for researchers to explore the rich chemistry of this synthon in the development of novel compounds for various applications, including drug discovery and materials science. Further exploration of its reactivity in other catalytic transformations, such as cross-coupling reactions, could unveil even more synthetic possibilities.
References
- 1. quora.com [quora.com]
- 2. Chemistry Chat: My Familiar Compound Family – Nitro Compounds – | TCI Deutschland GmbH [tcichemicals.com]
- 3. synarchive.com [synarchive.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Feist-Benary synthesis of furan [quimicaorganica.org]
- 11. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. soc.chim.it [soc.chim.it]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. Our approach is rooted in mechanistic understanding to empower you to solve challenges and improve your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the primary challenges?
The most direct and reliable method for synthesizing this compound is the selective α-bromination of the ketone precursor, 1-(2-bromo-4-nitrophenyl)ethanone. This reaction is a classic acid-catalyzed α-substitution.[1][2]
The primary challenges you will likely encounter are:
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Incomplete Conversion: The starting material, 1-(2-bromo-4-nitrophenyl)ethanone, possesses two strong electron-withdrawing groups (nitro and bromo) on the aromatic ring. While these primarily affect the ring's reactivity, they can have a modest influence on the rate of enolization, potentially leading to sluggish or incomplete reactions under suboptimal conditions.
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Formation of Byproducts: Over-bromination can lead to the formation of a dibrominated byproduct at the α-position. Additionally, product decomposition can occur, often catalyzed by the hydrogen bromide (HBr) generated during the reaction.[3]
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Product Instability: α-bromo ketones are reactive compounds. The target molecule is susceptible to degradation, especially when exposed to light, heat, or moisture, which can manifest as discoloration (yellow to brown).[3][4]
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Safety Hazards: The product is expected to be a potent lachrymator (eye irritant) and skin irritant, requiring strict handling protocols.[4]
Q2: Why is acid catalysis necessary for this bromination?
Acid catalysis is fundamental to the reaction mechanism. The reaction proceeds through an enol intermediate, which acts as the nucleophile. The acid protonates the carbonyl oxygen, which significantly accelerates the rate of tautomerization to the enol form.[5][6] The rate of this enol formation is the rate-determining step of the entire reaction, which is why the reaction rate is dependent on the concentration of the ketone and the acid, but independent of the bromine concentration.[1][7]
References
- 1. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Side products in 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone reactions and their prevention
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for scientists and researchers working with this versatile but reactive intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of its use and prevent the formation of common side products.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how does this influence its chemistry?
This molecule possesses three principal electrophilic sites, each with distinct reactivity profiles that dictate the outcome of a given reaction. Understanding these sites is the first step in troubleshooting and preventing side product formation.
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α-Carbon (to the carbonyl): The bromine atom on the ethanone side-chain is attached to an α-carbon. The electron-withdrawing effect of the adjacent carbonyl group makes this carbon highly electrophilic and susceptible to SN2 (nucleophilic substitution) reactions. This is often the desired site of reaction for forming new carbon-carbon or carbon-heteroatom bonds.
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Aromatic Ring Carbon (attached to bromine): The bromine atom directly attached to the phenyl ring is a site for potential nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group in the para position activates the ring for this type of reaction, making it a competing pathway.
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Carbonyl Carbon: The carbonyl carbon itself is electrophilic and can be attacked by strong nucleophiles, although this is generally less common than reactions at the other two sites under typical conditions.
The interplay between these sites means that reaction conditions, particularly the choice of nucleophile, base, and solvent, must be carefully selected to achieve the desired regioselectivity.
Q2: I'm observing a significant amount of a dark, polymeric material in my reaction. What is it and how can I prevent it?
The formation of dark, often intractable, polymeric material is a common issue. This is typically due to self-condensation reactions where one molecule acts as a nucleophile (after deprotonation) and another acts as an electrophile.
Causality: The presence of a base can deprotonate the α-carbon, forming an enolate. This enolate can then attack the α-bromo carbon of another molecule in an SN2 reaction. This process can repeat, leading to polymerization. The highly conjugated nature of these polymers often results in a dark color.
Prevention Strategies:
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Controlled Reagent Addition: Add the base or the this compound solution slowly at a low temperature (e.g., 0 °C or below). This keeps the instantaneous concentration of the reactive enolate low, favoring the reaction with your intended nucleophile over self-condensation.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if your goal is simply deprotonation without substitution. However, for most SN2 reactions, a mild base like potassium carbonate (K₂CO₃) is often sufficient and less likely to promote self-condensation than strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide.
Q3: My reaction is yielding a product with a double bond (a vinyl ketone). What causes this elimination side product?
The formation of 1-(2-bromo-4-nitrophenyl)eth-1-en-1-one is a classic example of a competing elimination (E2) reaction.
Causality: A base can abstract the proton on the α-carbon. Instead of the resulting enolate attacking another molecule, it can expel the bromide ion, leading to the formation of a carbon-carbon double bond. This pathway is particularly favored by strong, sterically hindered bases and higher reaction temperatures.
Prevention Strategies:
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Base Selection: Avoid strong, bulky bases such as potassium tert-butoxide. Opt for weaker, non-hindered bases like sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) when possible.
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Temperature Control: Maintain low reaction temperatures. Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at or below room temperature can significantly favor the desired SN2 pathway.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a structured format.
Problem 1: Low Yield of the Desired α-Substituted Product
| Symptom | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low conversion of starting material. | 1. Insufficiently nucleophilic reagent. 2. Low reaction temperature. 3. Inappropriate solvent. | 1. Assess Nucleophilicity: Ensure your nucleophile is strong enough for an SN2 reaction. If using a neutral nucleophile (e.g., an amine), the addition of a non-nucleophilic base can enhance its reactivity.2. Optimize Temperature: While low temperatures prevent side reactions, they can also slow down the desired reaction. If side products are not observed, consider gradually increasing the temperature (e.g., from 0 °C to room temperature) while monitoring the reaction by TLC or LC-MS.3. Solvent Choice: For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal. They solvate the cation of the nucleophile's salt but not the anion, increasing the nucleophile's "naked" reactivity. |
| Multiple spots on TLC, indicating a mixture of products. | 1. Competing SNAr on the aromatic ring. 2. Formation of elimination product. 3. Self-condensation. | 1. Favor SN2 over SNAr: Use "soft" nucleophiles (e.g., thiols, iodides), which preferentially react at the sp³-hybridized α-carbon over the sp²-hybridized aromatic carbon. Hard nucleophiles (e.g., alkoxides) are more likely to engage in SNAr. Anhydrous conditions can also disfavor SNAr.2. Minimize Elimination: Refer to FAQ Q3. Use a weaker base and maintain low temperatures.3. Prevent Polymerization: Refer to FAQ Q2. Use slow addition and controlled temperatures. |
Problem 2: Unwanted Substitution on the Aromatic Ring (SNAr)
| Symptom | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Isolation of a product where the aromatic bromine has been replaced. | 1. Use of a "hard" nucleophile. 2. High reaction temperature. | 1. Apply Hard and Soft Acids and Bases (HSAB) Theory: The α-carbon is a softer electrophilic center than the aromatic carbon. To target it specifically, use a soft nucleophile (e.g., RSH, I⁻). Hard nucleophiles (e.g., RO⁻, F⁻) have a greater propensity to attack the harder aromatic carbon center, leading to SNAr.2. Temperature Management: SNAr reactions typically require higher activation energy. Running the reaction at the lowest possible temperature that allows for the desired SN2 reaction to proceed will disfavor this competing pathway. |
Visualizing Reaction Pathways
The following diagram illustrates the primary reaction pathways discussed. The desired SN2 reaction is shown in green, while the common side reactions (Elimination and SNAr) are shown in red.
Technical Support Center: Purification of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone
Welcome to the technical support center for the purification of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the successful isolation of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and research chemicals. Its purity is paramount for the success of subsequent reactions. However, its purification can be challenging due to potential impurities from the synthesis and the compound's inherent reactivity. This guide provides a comprehensive overview of purification techniques, troubleshooting common issues, and answers to frequently asked questions.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound.
Recrystallization Issues
Q1: My crude product oils out during recrystallization. What should I do?
A1: "Oiling out" occurs when the solute is insoluble in the hot solvent and melts, or the solution becomes supersaturated at a temperature above the solute's melting point. To address this:
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Increase the solvent volume: Your initial solvent volume may be too low, causing the compound to melt before it fully dissolves. Gradually add more hot solvent until the oil dissolves completely.
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Use a solvent mixture: A single solvent may not be ideal. A binary solvent system can provide more nuanced solubility. For instance, you can dissolve the compound in a good solvent (e.g., dichloromethane or ethyl acetate) at room temperature and then add a poor solvent (e.g., hexanes or petroleum ether) dropwise at a slightly elevated temperature until you observe persistent turbidity. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.
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Lower the temperature of dissolution: If the compound is melting, try to dissolve it at a lower temperature with a larger volume of a more appropriate solvent.
Q2: I am getting very low recovery after recrystallization. How can I improve my yield?
A2: Low recovery is often due to the high solubility of the compound in the recrystallization solvent, even at low temperatures.
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Optimize your solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen several solvents or solvent mixtures.
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Minimize the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more of your product in the solution upon cooling.
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Cool the solution slowly: Slow cooling promotes the formation of larger, purer crystals and can improve recovery. Rapid cooling can trap impurities and lead to smaller crystals that are harder to collect.
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Cool to a lower temperature: Ensure the solution is thoroughly chilled, preferably in an ice bath, to maximize precipitation before filtration.
Q3: The color of my product is off-white or yellowish after recrystallization. How can I obtain a purer, colorless product?
A3: A persistent color may indicate the presence of colored impurities.
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Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use it sparingly, as it can also adsorb your product.
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Perform a second recrystallization: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization from a different solvent system can be effective.
Column Chromatography Issues
Q4: My compound is not separating from the starting material, 1-(2-bromo-4-nitrophenyl)ethanone, on the silica gel column.
A4: This indicates that the polarity of your eluent is too high, causing both compounds to move too quickly down the column.
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Decrease the eluent polarity: Start with a less polar solvent system. For instance, if you are using a 10% ethyl acetate in hexanes mixture, try reducing it to 5% or even 2% ethyl acetate. A common starting point for alpha-bromo ketones is a low percentage of ethyl acetate in petroleum ether or hexanes.[1]
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Use a gradient elution: Start with a very non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate. This will allow the less polar starting material to elute first, followed by your more polar product.
Q5: My product seems to be decomposing on the silica gel column, leading to streaking and low yield.
A5: Alpha-bromo ketones can be sensitive to the acidic nature of silica gel and may decompose during prolonged exposure.[2]
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Work quickly: Do not let the column run overnight. Elute your compound as efficiently as possible.
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Deactivate the silica gel: You can neutralize the acidic sites on the silica gel by pre-treating it. This can be done by flushing the packed column with your eluent containing a small amount (e.g., 0.5-1%) of a neutral or slightly basic additive like triethylamine before loading your sample.
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Use an alternative stationary phase: If decomposition is severe, consider using a less acidic stationary phase like neutral alumina.
Q6: I see multiple spots on the TLC after column chromatography. What are the likely impurities?
A6: Besides the unreacted starting material, other possible impurities include:
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Di-brominated product: Over-bromination at the alpha-carbon can lead to the formation of 2,2-dibromo-1-(2-bromo-4-nitrophenyl)ethanone.
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Ring-brominated isomers: Depending on the reaction conditions, bromination could occur on the aromatic ring.
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Hydrolyzed product: Exposure to water during workup can lead to the formation of the corresponding alpha-hydroxy ketone.
To mitigate this, ensure careful control of stoichiometry during the synthesis and perform the reaction under anhydrous conditions.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline. The ideal solvent system should be determined empirically on a small scale.
1. Solvent Selection: a. Place a small amount of the crude product (approx. 20-30 mg) into several test tubes. b. Add a small amount (approx. 0.5 mL) of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof) to each test tube. c. Gently heat the test tubes to determine if the compound dissolves. d. If the compound dissolves, allow the solution to cool to room temperature and then in an ice bath to see if crystals form. e. A good solvent will dissolve the compound when hot but will result in significant crystal formation upon cooling. A mixture of a "good" solvent (dissolves the compound well at room temperature) and a "bad" solvent (dissolves the compound poorly even when hot) is often effective.
2. Recrystallization Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add the chosen solvent or solvent mixture dropwise while heating and stirring until the solid just dissolves. c. If using a solvent mixture, dissolve the crude product in a minimal amount of the "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy. Reheat to clarify. d. Remove the flask from the heat source and allow it to cool slowly to room temperature. e. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization. f. Collect the crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of the cold recrystallization solvent. h. Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
1. Preparation of the Column: a. Select a glass column of appropriate size. A general rule of thumb is to use 30-50 g of silica gel for every 1 g of crude product. b. Securely clamp the column in a vertical position. c. Place a small plug of cotton or glass wool at the bottom of the column. d. Add a thin layer of sand on top of the plug. e. Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent (e.g., 98:2 hexanes:ethyl acetate). f. Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to pack the silica gel evenly. g. Add another layer of sand on top of the packed silica gel.
2. Loading the Sample: a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). b. Carefully add the sample solution to the top of the silica gel using a pipette. c. Open the stopcock and allow the solvent to lower to the level of the sand. d. Add a small amount of the eluent to wash the sides of the column and again lower the solvent to the level of the sand.
3. Elution and Fraction Collection: a. Carefully fill the column with the eluent. b. Begin to collect fractions in test tubes or flasks. c. Monitor the separation by thin-layer chromatography (TLC) using the same eluent system. d. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product. For example, you can increase the ethyl acetate concentration from 2% to 5% and then to 10%. e. Combine the fractions containing the pure product.
4. Product Isolation: a. Remove the solvent from the combined pure fractions using a rotary evaporator. b. Dry the resulting solid under high vacuum to remove any residual solvent.
Data Summary
| Purification Technique | Key Parameters | Expected Outcome | Troubleshooting Tips |
| Recrystallization | Solvent: Non-polar or binary mixture (e.g., Ethanol/Water, Dichloromethane/Hexanes) | Crystalline solid of high purity. | - Use minimal hot solvent. - Cool slowly. - If "oiling out" occurs, adjust solvent system. |
| Column Chromatography | Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase: Gradient elution with Hexanes/Ethyl Acetate (starting from 98:2)[1] | Purified solid, free from starting material and byproducts. | - Work quickly to avoid decomposition. - Use a non-polar eluent. - Deactivate silica with triethylamine if needed. |
Visualized Workflows
Recrystallization Workflow
Caption: A typical workflow for the purification of this compound by recrystallization.
Column Chromatography Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting common issues in column chromatography.
References
Overcoming solubility issues with 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone in reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered during its use in chemical synthesis. As a highly functionalized aromatic ketone, this reagent's utility can be hampered by poor solubility. This guide is designed for researchers, chemists, and drug development professionals to navigate these issues effectively.
Introduction: Understanding the Challenge
This compound is a complex molecule. Its structure, featuring a nitro group and two bromine atoms, results in a high molecular weight and significant polarity, yet the large, rigid aromatic system can lead to strong crystal lattice energy. These competing factors often result in poor solubility in a wide range of common organic solvents. This guide offers a systematic approach to overcoming these limitations, ensuring your reactions proceed efficiently and reproducibly.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility properties of this compound, and why is it so difficult to dissolve?
A1: Causality-Driven Solubility Profile
The solubility of this compound is dictated by its molecular structure. The presence of a polar ketone and a highly polar nitro group suggests an affinity for polar solvents. However, the two bulky bromine atoms and the benzene ring contribute to significant van der Waals forces and potential for π-π stacking, favoring a solid, crystalline state with high lattice energy. Furthermore, the molecule lacks easily ionizable or hydrogen-bond-donating groups, limiting its interaction with protic solvents like water or alcohols.
Based on these structural features, we can predict its general solubility, as summarized in the table below.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Very Low | The molecule's high polarity from the C=O and NO₂ groups prevents dissolution in non-polar media. |
| Polar Aprotic | DMSO, DMF, Dioxane, Acetonitrile | Moderate to High | These solvents can effectively solvate the polar regions of the molecule without requiring hydrogen bonding. DMSO and DMF are often the best starting points.[1] |
| Polar Protic | Water, Methanol, Ethanol | Very Low | The compound cannot effectively hydrogen bond with protic solvents, and its large hydrophobic surface area resists solvation by water.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents offer a balance of polarity and are often effective for similar aromatic compounds, but may not be strong enough for high concentrations.[2] |
Q2: My compound won't dissolve in my chosen reaction solvent. What is my first step?
A2: Implement a Systematic Solvent Screening Workflow.
Before resorting to more advanced techniques, a systematic and logical approach to solvent selection is the most critical first step. Do not randomly select solvents. The goal is to find a solvent or co-solvent system that provides sufficient solubility at the desired reaction temperature.
Workflow: Systematic Approach to Solubility Troubleshooting
Below is a workflow diagram illustrating a logical progression for addressing solubility issues.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone
Welcome to the technical support center for the synthesis and optimization of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this specific chemical synthesis.
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. This guide will walk you through a proposed two-step synthetic pathway, highlighting critical parameters and potential challenges at each stage.
Proposed Synthetic Pathway
The synthesis of the target molecule, which features bromine substituents on both the aromatic ring and the α-carbon of the ethanone moiety, is most logically approached via a two-step sequence:
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Step 1: Aromatic Bromination of 4'-nitroacetophenone to yield 2'-bromo-4'-nitroacetophenone. This step is electronically challenging due to the deactivating nature of both the nitro and acetyl groups.
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Step 2: α-Bromination of 2'-bromo-4'-nitroacetophenone to afford the final product, this compound.
Below is a visual representation of this proposed workflow:
Caption: Proposed two-step synthesis of this compound.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, categorized by the reaction step.
Step 1: Aromatic Bromination of 4'-Nitroacetophenone
The primary challenge in this step is the regioselective introduction of a bromine atom at the 2'-position of a highly deactivated aromatic ring. Both the acetyl and nitro groups are meta-directing and strongly electron-withdrawing, making electrophilic aromatic substitution difficult.[1][2]
Question: My aromatic bromination of 4'-nitroacetophenone is resulting in no reaction or very low conversion. What can I do?
Answer:
Low reactivity is expected due to the strong deactivating effects of the nitro and acetyl groups.[3] Here are several strategies to improve the conversion:
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Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. Monitor the reaction closely for the formation of byproducts.
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Use a More Potent Lewis Acid Catalyst: While FeBr₃ is a common catalyst for aromatic bromination, a stronger Lewis acid like AlCl₃ might be necessary to polarize the Br-Br bond sufficiently.
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Increase Reaction Time: Allow the reaction to proceed for an extended period (e.g., 24-48 hours), monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Choice of Brominating Agent: Consider using a more reactive brominating agent system, such as bromine in the presence of a strong acid like oleum or with a silver salt (e.g., Ag₂SO₄) to generate a more potent electrophile.
Question: I am observing the formation of multiple isomers during the aromatic bromination. How can I improve the selectivity for the 2'-bromo isomer?
Answer:
Achieving high regioselectivity is challenging. The directing effects of the substituents are key. Both the acetyl and nitro groups direct incoming electrophiles to the meta positions relative to themselves. In 4'-nitroacetophenone, the positions meta to the acetyl group are 3' and 5', and the positions meta to the nitro group are also 2' and 6'. Therefore, the substitution at the 2' (and 6') position is electronically disfavored. However, steric hindrance might play a role in directing the substitution.
To enhance selectivity:
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Control Temperature: Lowering the reaction temperature may favor the thermodynamically more stable product, though this could come at the cost of reaction rate.
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Bulky Catalysts: Experimenting with sterically hindered Lewis acids might influence the regioselectivity by favoring attack at the less hindered ortho position to the acetyl group.
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Solvent Effects: The choice of solvent can influence the reactivity and selectivity. Less polar solvents may enhance the effectiveness of the Lewis acid catalyst.
Step 2: α-Bromination of 2'-Bromo-4'-nitroacetophenone
This reaction involves the bromination of the methyl group of the ketone. While generally a reliable reaction, the presence of electron-withdrawing groups on the aromatic ring can influence the rate of enolization, which is often the rate-determining step in acid-catalyzed α-bromination.[4]
Question: The α-bromination reaction is slow or incomplete. How can I drive it to completion?
Answer:
The rate of α-bromination is dependent on the rate of enol formation. The electron-withdrawing nature of the bromo and nitro substituents on the phenyl ring can facilitate this reaction.[4] However, if you are experiencing a slow reaction, consider the following:
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Acid Catalyst: Ensure an adequate amount of acid catalyst (e.g., acetic acid, HBr) is present to promote enolization.
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Temperature: Gently heating the reaction mixture can increase the rate of both enolization and the subsequent reaction with bromine. A study on the bromination of substituted acetophenones found 90°C to be optimal in some cases.[5]
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Brominating Agent: While molecular bromine (Br₂) is effective, N-Bromosuccinimide (NBS) in the presence of an acid catalyst like p-toluenesulfonic acid can be a milder and more selective alternative.[6][7] Microwave irradiation has also been shown to accelerate this reaction significantly.[6]
Question: I am getting a significant amount of the di-α-brominated byproduct. How can I prevent this?
Answer:
The formation of the di-α-brominated product occurs when the mono-brominated product reacts further. To minimize this:
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Control Stoichiometry: Use a precise 1:1 molar ratio of your substrate to the brominating agent. In some cases, using a slight excess of the starting ketone can help consume all the brominating agent before it can react a second time.
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Slow Addition of Brominating Agent: Add the brominating agent (e.g., a solution of bromine in a suitable solvent) dropwise to the reaction mixture at a controlled temperature. This prevents a localized high concentration of the brominating agent.
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Monitor the Reaction: Use TLC to carefully monitor the disappearance of the starting material and the formation of the desired product. Quench the reaction as soon as the starting material is consumed.
Question: The purified product is unstable and darkens over time. What is the cause and how can I store it properly?
Answer:
α-bromo ketones are known to be lachrymators and can be unstable, decomposing over time with the release of HBr. This decomposition can be accelerated by light, heat, and the presence of moisture or bases.
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Proper Storage: Store the purified product in a tightly sealed container, in a cool, dark, and dry place, preferably in a refrigerator or freezer under an inert atmosphere (e.g., argon or nitrogen).
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Purification: Ensure that all acidic residues from the reaction are removed during the work-up, as they can catalyze decomposition. A wash with a dilute sodium bicarbonate solution is typically employed.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions I should take when working with bromine and α-bromo ketones?
A1: Both molecular bromine and α-bromo ketones are hazardous.
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Bromine (Br₂): Is highly corrosive, toxic, and causes severe burns. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty chemical-resistant gloves, a lab coat, and chemical splash goggles.
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α-Bromo Ketones: Many are potent lachrymators (cause tearing) and are skin and respiratory tract irritants. Handle these compounds exclusively in a fume hood, wearing standard PPE.
Q2: Can I perform a one-pot synthesis of this compound from 4'-nitroacetophenone?
A2: A one-pot synthesis is theoretically possible but would be extremely difficult to control selectively. The conditions required for aromatic bromination (Lewis acid catalyst) and α-bromination (typically acid-catalyzed enolization) are different. Attempting to perform both simultaneously would likely lead to a complex mixture of unreacted starting material, mono-brominated products (on the ring and on the α-carbon), the desired di-brominated product, and potentially poly-brominated byproducts. A stepwise approach offers much better control and is highly recommended.
Q3: What is the best way to monitor the progress of these reactions?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, the intermediate, the final product, and any byproducts. The spots can be visualized under UV light.
Q4: My final product is difficult to purify. What are some recommended purification strategies?
A4:
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Work-up: After the reaction, a standard work-up involves quenching with water, separating the organic layer, washing with a dilute solution of sodium bisulfite (to remove unreacted bromine), followed by a wash with dilute sodium bicarbonate (to remove acidic byproducts), and finally a brine wash.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of ethyl acetate and hexane) is often effective.
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Column Chromatography: For difficult separations or if the product is an oil, silica gel column chromatography is the method of choice. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically used.
Part 3: Experimental Protocols and Data
Proposed Protocol for Step 1: Synthesis of 2'-Bromo-4'-nitroacetophenone
Disclaimer: The following is a proposed protocol based on general principles of electrophilic aromatic substitution on deactivated rings and may require optimization.
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Materials:
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4'-Nitroacetophenone
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Anhydrous Aluminum Chloride (AlCl₃)
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Molecular Bromine (Br₂)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), dilute
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Sodium bicarbonate (NaHCO₃) solution, saturated
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Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-nitroacetophenone (1 eq.) in anhydrous dichloromethane.
-
Cool the mixture in an ice bath and add anhydrous aluminum chloride (1.2 eq.) portion-wise, keeping the temperature below 10 °C.
-
Slowly add a solution of bromine (1.1 eq.) in dichloromethane from the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly pouring it over crushed ice and dilute HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol for Step 2: Synthesis of this compound
This protocol is adapted from established methods for the α-bromination of substituted acetophenones.[8]
-
Materials:
-
2'-Bromo-4'-nitroacetophenone
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium bisulfite solution, 10%
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Chloroform or Dichloromethane
-
-
Procedure:
-
Dissolve 2'-bromo-4'-nitroacetophenone (1 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid from the dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the solid and wash with cold water.
-
Dissolve the crude solid in chloroform or dichloromethane and wash with 10% sodium bisulfite solution to remove excess bromine.
-
Wash with saturated NaHCO₃ solution until the effervescence ceases, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Data Presentation
The following table summarizes the key reactants and expected outcomes for the proposed synthesis. Please note that the yield for Step 1 is an estimate and will depend on optimization.
| Step | Starting Material | Key Reagents | Solvent | Typical Temperature | Typical Time | Expected Product | Estimated Yield |
| 1 | 4'-Nitroacetophenone | Br₂, AlCl₃ | Dichloromethane | 0 °C to RT | 24-48 h | 2'-Bromo-4'-nitroacetophenone | 30-50% |
| 2 | 2'-Bromo-4'-nitroacetophenone | Br₂ | Acetic Acid | 0 °C to RT | 2-4 h | This compound | 70-85% |
Part 4: Mechanistic Overview and Visualizations
Mechanism of α-Bromination
The acid-catalyzed α-bromination of a ketone proceeds through an enol intermediate. The mechanism involves three key steps:
-
Protonation of the carbonyl oxygen: This increases the acidity of the α-hydrogens.
-
Enolization: A weak base (like the solvent or the conjugate base of the acid) removes an α-proton to form the enol tautomer. This is typically the rate-determining step.
-
Nucleophilic attack: The electron-rich double bond of the enol attacks the electrophilic bromine molecule.
-
Deprotonation: The protonated carbonyl is deprotonated to yield the final α-bromo ketone.
Caption: Mechanism of acid-catalyzed α-bromination.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Efficient and selective α-bromination of carbonyl compounds with <i>N</i>-bromosuccinimide under microwave - Arabian Journal of Chemistry [arabjchem.org]
- 7. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone in Solution
Welcome to the technical support center for handling advanced chemical reagents. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone. We understand that the unique reactivity of this compound, while synthetically valuable, presents significant challenges regarding its stability in solution. This document provides in-depth, field-proven insights and protocols to help you mitigate degradation and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Question 1: My solution of this compound is rapidly turning yellow or brown and showing multiple spots on my TLC analysis. What is happening?
Answer: This is a common and expected observation due to the compound's inherent instability. The discoloration and appearance of impurities are classic signs of degradation, which can be attributed to several structural features and their corresponding decomposition pathways:
-
High Reactivity of the α-Bromoketone Moiety: The primary source of instability is the α-bromoketone functional group. The carbon atom alpha to the carbonyl is extremely electrophilic due to the powerful electron-withdrawing inductive effects of both the adjacent carbonyl group and the bromine atom.[1] This makes the compound highly susceptible to nucleophilic attack.
-
Solvolysis/Hydrolysis: If your solvent is protic (e.g., methanol, ethanol, water), it can act as a nucleophile, attacking the α-carbon and displacing the bromide ion. This leads to the formation of undesired byproducts.
-
Photosensitivity of the Nitroaromatic System: The 4-nitrophenyl group makes the molecule highly susceptible to photodegradation. Aromatic nitro compounds can absorb UV and even visible light, leading to the formation of reactive excited states that can trigger complex decomposition pathways.[2][3] Related compounds like 4-nitrophenol are known to change color upon exposure to sunlight.[4]
-
Base-Catalyzed Degradation: The presence of even trace amounts of base can initiate decomposition. The α-hydrogen (on the carbon with the bromine) is acidic and can be abstracted by a base, leading to competing side reactions like the Favorskii rearrangement or elimination of HBr.[5][6]
-
Acid-Catalyzed Decomposition: The synthesis of α-haloketones often generates hydrogen bromide (HBr) as a byproduct, which can catalyze further decomposition if not properly removed.[7][8]
The diagram below illustrates the two most common degradation pathways in a typical lab environment.
Caption: Primary degradation pathways for the target compound.
Question 2: What is the optimal solvent for preparing a stock solution of this compound?
Answer: The choice of solvent is the most critical factor in preserving the integrity of your compound. The ideal solvent should be aprotic , non-nucleophilic , and anhydrous . Protic solvents must be avoided.
| Solvent Class | Recommendation | Rationale | Examples |
| Highly Recommended | Anhydrous Aprotic, Non-Nucleophilic | Inert and will not participate in solvolysis. Minimizes water content, which is a reactive nucleophile. | Anhydrous Acetonitrile, Anhydrous Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF)* |
| Use with Caution | Anhydrous Aprotic, Polar | While aprotic, solvents like DMF or DMSO can contain trace impurities (e.g., amines in DMF) that can act as bases and initiate degradation. Use only if required for solubility and ensure highest purity. | Anhydrous Dimethylformamide (DMF), Anhydrous Dimethyl Sulfoxide (DMSO) |
| Strongly Avoid | Protic Solvents | Act as nucleophiles, leading to rapid solvolysis and decomposition of the α-bromoketone.[1] | Water, Methanol, Ethanol, Isopropanol |
*Note on THF: While an excellent choice, ensure it is free of peroxides, which can cause unpredictable side reactions. Use freshly opened bottles or peroxide-tested THF.
Question 3: How should I store my solutions to maximize their shelf-life?
Answer: Proper storage is non-negotiable for this compound. Follow these three rules strictly:
-
Protect from Light: Always store the solid compound and any solutions in amber glass vials or wrap clear vials completely in aluminum foil. The nitrophenyl group makes the molecule highly photosensitive.[2]
-
Store at Low Temperature: Store solutions at -20°C or below. Higher temperatures significantly accelerate the rate of all decomposition reactions.[9]
-
Use an Inert Atmosphere: Before sealing the vial, flush the headspace with an inert gas like argon or nitrogen. This displaces oxygen and moisture, preventing oxidation and hydrolysis from atmospheric water.
Troubleshooting Guide: Common Issues & Solutions
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Rapid ( < 1 hour) discoloration of a newly prepared solution. | 1. Use of a protic or wet solvent.2. Exposure to bright ambient light during preparation.3. Contaminated glassware (residual base or nucleophile). | 1. Immediately remake the solution using an anhydrous, aprotic solvent (see table above).2. Work in a fume hood with the sash lowered to minimize light exposure or under yellow light.3. Use acid-washed and oven-dried glassware. |
| Low yield or formation of unexpected byproducts in my reaction. | 1. The stock solution has degraded over time.2. The reaction conditions (e.g., addition of a basic reagent) are promoting side reactions like the Favorskii rearrangement.[5] | 1. Always use a freshly prepared solution for your reaction. Do not use solutions that are more than a few hours old, even if stored correctly.2. If your reaction requires a base, consider adding it at a very low temperature (-78°C) to favor the desired nucleophilic substitution over competing pathways.[5] |
| Inconsistent results between experiments run on different days. | The stability of the compound is time-dependent. A solution prepared on Monday will not have the same purity as the same solution used on Wednesday. | Implement a strict protocol: prepare a fresh solution of this compound immediately before each experiment. Quantify by weight for each run rather than relying on aliquots from an older stock solution. |
Experimental Protocols
Protocol 1: Recommended Procedure for Preparing a Stock Solution
This protocol is designed to minimize degradation during preparation and short-term storage.
Objective: To prepare a solution of known concentration for immediate use in a chemical reaction.
Materials:
-
This compound (solid)
-
Anhydrous acetonitrile (or other recommended aprotic solvent)
-
Oven-dried amber glass vial with a PTFE-lined screw cap
-
Argon or nitrogen gas supply
-
Gas-tight syringe and needles
Caption: Workflow for preparing a stabilized solution.
Procedure:
-
Place an appropriately sized amber vial on an analytical balance and tare the weight.
-
Carefully weigh the required amount of solid this compound directly into the vial.
-
Using a gas-tight syringe, add the calculated volume of anhydrous acetonitrile to the vial.
-
Immediately cap the vial and vortex or sonicate briefly until the solid is fully dissolved. Keep the vial covered to protect it from light during this step.
-
Uncap the vial and gently flush the headspace with a stream of argon or nitrogen for 20-30 seconds.
-
Quickly and tightly reseal the vial with the PTFE-lined cap.
-
Use the solution immediately for the best results. If short-term storage is unavoidable, place it in a -20°C freezer and use it within 24 hours.
Protocol 2: Monitoring Solution Stability by Thin-Layer Chromatography (TLC)
This self-validating protocol allows you to visually assess the integrity of your solution.
Objective: To quickly determine if a solution has undergone significant degradation.
Materials:
-
Prepared solution of the compound
-
TLC plate (e.g., silica gel 60 F254)
-
TLC developing chamber
-
Mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate - optimization may be required)
-
UV lamp (254 nm)
Procedure:
-
Pour the mobile phase into the developing chamber, cover it, and allow it to equilibrate for 10-15 minutes.
-
Using a capillary tube, carefully spot your prepared solution onto the TLC plate baseline.
-
On the same plate, spot a reference standard of the solid compound freshly dissolved in a small amount of ethyl acetate (this acts as your t=0 control).
-
Place the TLC plate in the equilibrated chamber and allow the solvent front to run until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to air dry completely.
-
Visualize the plate under a 254 nm UV lamp.
Analysis:
-
A Stable Solution: The lane corresponding to your solution should show a single, major spot with the same Rf value as your freshly prepared reference standard.
-
A Degraded Solution: You will observe multiple new spots, often with lower Rf values, and potentially streaking from the baseline. This indicates the solution is impure and should be discarded.
By implementing these rigorous solvent selection, storage, and handling protocols, you can significantly enhance the stability of this compound in solution, leading to more reliable, reproducible, and successful experimental outcomes.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Common experimental errors when using 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone
An advanced technical support guide for researchers and developers utilizing 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address common experimental challenges.
Technical Support Center: this compound
Welcome to the technical support center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with expert guidance on the effective use of this versatile bifunctional reagent. We will address common experimental errors, explain the chemical principles behind reaction outcomes, and provide robust protocols to ensure the success and reproducibility of your work.
Section 1: Compound Profile & Safety
What is this compound?
This compound (CAS No. 928709-80-2) is a substituted acetophenone derivative.[1][2] Its structure is characterized by three key functional groups that dictate its reactivity:
-
α-Bromo Ketone: The bromine atom on the carbon adjacent to the carbonyl group (the α-carbon) is a highly reactive electrophilic site, making it an excellent leaving group in nucleophilic substitution (SN2) reactions.[3]
-
Aromatic Bromine: The bromine atom attached directly to the phenyl ring is significantly less reactive towards typical nucleophilic substitution than its α-bromo counterpart.
-
Nitro Group: The strongly electron-withdrawing nitro group (-NO₂) deactivates the aromatic ring towards electrophilic substitution but can influence the overall electronic properties and stability of the molecule.[4]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₅Br₂NO₂ | - |
| Molecular Weight | 322.94 g/mol | [1] |
| Appearance | Typically a solid | - |
| CAS Number | 928709-80-2 | [1][2] |
What are the primary safety concerns and handling requirements?
Like many α-haloketones, this compound should be handled with care as it is expected to be a lachrymator (causes tearing) and a corrosive substance that can cause severe skin and eye damage.[5][6] Inhalation and ingestion can be harmful.[7][8]
Mandatory Safety Protocol:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood. Ensure a safety shower and eyewash station are readily accessible.[5]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, appropriate chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][9]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly sealed.[10]
Section 2: Troubleshooting Guide - Common Experimental Errors
This section addresses the most common issues encountered during reactions involving this compound in a question-and-answer format.
Issue 1: Low or No Product Yield in Nucleophilic Substitution Reactions
Q: My reaction with a primary amine nucleophile resulted in a very low yield of the expected SN2 product. What are the likely causes?
A: Low yield in this context typically points to one of four areas: reagent stability, competing side reactions, reaction conditions, or issues with the nucleophile itself.
Potential Causes & Solutions:
-
Reagent Degradation: The α-bromo ketone functionality can be sensitive to moisture and light over long-term storage. Before starting, verify the purity of your starting material, if possible, via TLC or ¹H NMR.
-
Competing Elimination (E2) Reaction: α-bromo ketones can undergo elimination to form α,β-unsaturated ketones, especially with sterically hindered or strong bases.[11] If your nucleophile is also a strong base, this pathway can significantly reduce the yield of the desired substitution product.
-
Solution: Use a non-nucleophilic, hindered base (if a base is required to deprotonate a precursor) or use a milder base. Running the reaction at lower temperatures can also favor the SN2 pathway.
-
-
Insufficient Reactivity of Nucleophile: The nucleophilicity of your amine may be too low for the reaction to proceed efficiently under the chosen conditions. Electron-withdrawing groups on the amine can decrease its reactivity.
-
Solution: Consider switching to a more polar, aprotic solvent like DMF or DMSO to enhance the nucleophile's strength. A moderate increase in temperature may also be necessary, but must be balanced against the risk of side reactions.
-
-
Formation of Imines: Primary amines can react with the ketone's carbonyl group to form an imine, a common side reaction.[12]
-
Solution: This reaction is often reversible and acid-catalyzed. Maintaining a neutral or slightly basic pH can disfavor imine formation.
-
Workflow: Troubleshooting Low Yield Here is a logical workflow to diagnose the cause of low product yield.
Caption: A step-by-step workflow for diagnosing low-yield issues.
Issue 2: Formation of Multiple Unidentified Side Products
Q: My crude reaction mixture shows multiple spots on the TLC plate that I cannot identify. What are the possible competing reaction pathways?
A: The multifunctionality of this compound creates several potential reaction sites. Nucleophiles can attack multiple positions, leading to a complex product mixture if conditions are not carefully controlled.
Primary Competing Pathways:
-
Path A (Desired): SN2 at the α-Carbon: The most common and desired reaction, where the nucleophile displaces the α-bromo group. This is favored by good, non-basic nucleophiles in polar aprotic solvents.
-
Path B (Side Reaction): Elimination (E2): A strong, sterically hindered base will preferentially abstract an α-proton, leading to the elimination of HBr and formation of a vinyl ketone.[11]
-
Path C (Side Reaction): Nucleophilic attack at the Carbonyl Carbon: Strong nucleophiles, especially organometallics or hydrides, can attack the carbonyl carbon.
-
Path D (Side Reaction): Reduction of the Nitro Group: If reducing agents are present (even mild ones, or certain nucleophiles like thiols under specific conditions), the nitro group can be reduced to a nitroso, hydroxylamine, or amine functionality.[13]
-
Path E (Side Reaction): Nucleophilic Aromatic Substitution (SNAr): While the aromatic bromine is less reactive, very strong nucleophiles at high temperatures could potentially displace it. The strong electron-withdrawing nitro group in the para position makes the ipso-carbon (to the bromine) more electrophilic, but this generally requires more forcing conditions than SN2 at the α-position.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 928709-80-2 [chemicalbook.com]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.ca [fishersci.ca]
- 7. 1-(2-Bromo-4-nitrophenyl)ethanone | C8H6BrNO3 | CID 185000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. bloomtechz.com [bloomtechz.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategic Control of Selectivity in Nucleophilic Substitutions of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone
Welcome to the technical support resource for navigating the complexities of nucleophilic substitution reactions involving 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone. This substrate is a potent bifunctional electrophile, presenting a significant synthetic challenge: achieving selective substitution at one of two reactive sites. The presence of an α-bromo ketone system and a nitro-activated aryl bromide necessitates precise control over reaction conditions to prevent the formation of undesired byproducts. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you maximize the yield of your target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant byproduct where the nucleophile has displaced the bromine on the aromatic ring instead of the desired α-carbon. How can I improve selectivity?
A: This is the most common challenge with this substrate, representing a competition between a standard bimolecular nucleophilic substitution (Sɴ2) at the α-carbon and a nucleophilic aromatic substitution (SɴAr) at the C2 position of the phenyl ring. The α-bromo position is activated by the adjacent carbonyl group, making it highly susceptible to Sɴ2 attack.[1][2] Simultaneously, the aryl bromide is activated for SɴAr by the strong electron-withdrawing nitro group at the para-position.
To favor the desired Sɴ2 pathway at the α-carbon, you must leverage the different energetic requirements of these two mechanisms.
Key Strategies for Enhancing α-Carbon Selectivity:
-
Temperature Control: Sɴ2 reactions typically have a lower activation energy than SɴAr reactions. Therefore, reducing the reaction temperature is the most effective tool for enhancing selectivity. High temperatures provide the necessary activation energy for the competing SɴAr pathway and can also promote elimination side reactions.[3][4]
-
Recommendation: Start your reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating unless absolutely necessary and all other optimizations have failed.
-
-
Solvent Selection: The choice of solvent is critical for modulating nucleophile reactivity and favoring the Sɴ2 mechanism.[5]
-
Recommendation: Employ polar aprotic solvents such as acetonitrile (ACN), acetone, or dimethylformamide (DMF). These solvents effectively solvate the counter-ion of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself.[6][7] This results in a "naked," highly reactive nucleophile that significantly accelerates the Sɴ2 reaction rate.[6] In contrast, polar protic solvents (e.g., ethanol, water) can form a "solvent cage" around the nucleophile through hydrogen bonding, which deactivates it and slows the Sɴ2 reaction.
-
Q2: The reaction is very slow at room temperature. When I apply heat to increase the rate, I get a complex, inseparable mixture of products. What is the correct approach?
A: Applying heat is a blunt instrument that often accelerates multiple reaction pathways, leading to a loss of selectivity.[4] If your reaction is sluggish, enhancing the intrinsic rate of the desired Sɴ2 reaction is a more strategic approach than forcing the reaction with thermal energy.
Optimization Parameters to Increase Sɴ2 Rate Without Heat:
-
Confirm Solvent Choice and Quality: As detailed in Q1, a polar aprotic solvent is essential. Ensure the solvent is anhydrous, as water can hydrolyze the α-bromo ketone to form an α-hydroxy ketone byproduct.
-
Increase Nucleophile Concentration: The Sɴ2 reaction is bimolecular, meaning its rate is dependent on the concentration of both the substrate and the nucleophile.[8] Increasing the nucleophile concentration (e.g., from 1.1 equivalents to 1.5 or 2.0 equivalents) can increase the reaction rate. However, be mindful that this can also increase the rate of byproduct formation if not paired with proper temperature control.
-
Consider the Nucleophile's Counter-ion: If using a salt of your nucleophile (e.g., sodium azide), the solubility of the salt in your chosen solvent is important. A phase-transfer catalyst may be beneficial in cases of poor solubility to increase the effective concentration of the nucleophile in the organic phase.
Visualizing the Competing Pathways
Understanding the potential reactions is key to controlling them. The following diagram illustrates the primary pathways originating from the substrate.
Caption: Competing reaction pathways for the substrate.
Troubleshooting Guide: Solvent Selection
Q3: How do I select the optimal solvent to maximize the yield of the α-substituted product?
A: The solvent's role extends beyond simply dissolving reactants; it actively participates in the reaction's kinetics by stabilizing or destabilizing the nucleophile.[9] For the Sɴ2 reaction required here, the goal is to maximize the nucleophile's reactivity.
The table below compares common solvents and their impact on Sɴ2 reactions.
| Solvent | Type | Effect on Sɴ2 Rate | Rationale |
| Acetonitrile (CH₃CN) | Polar Aprotic | Strongly Favors | Poorly solvates anions, leaving the nucleophile highly reactive and "naked".[6] |
| Acetone | Polar Aprotic | Favors | Does not engage in hydrogen bonding with the nucleophile, increasing its reactivity. |
| Dimethylformamide (DMF) | Polar Aprotic | Strongly Favors | High polarity effectively solvates cations while leaving the nucleophile unshielded.[6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Strongly Favors | Excellent at solvating cations, making it a preferred solvent for many Sɴ2 reactions.[6] |
| Ethanol / Methanol | Polar Protic | Disfavors | Forms a "solvent cage" around the nucleophile via hydrogen bonds, reducing its energy and reactivity. |
| Water (H₂O) | Polar Protic | Strongly Disfavors | Strong hydrogen bonding severely shields the nucleophile. Risk of hydrolysis byproduct. |
Protocol: Selective α-Amination
This protocol provides a robust starting point for the selective substitution of the α-bromine with a primary or secondary amine nucleophile.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for selective amination.
Step-by-Step Methodology
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.).
-
Dissolution: Add anhydrous acetonitrile (approx. 0.1 M concentration). Stir until all solids are dissolved.
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature equilibrates to ~0 °C.
-
Reagent Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.2 equiv.). Subsequently, add the amine nucleophile (1.1 equiv.) dropwise over 5 minutes. Note: Using an excess of the amine nucleophile can also serve as the base, but this may complicate purification.[2]
-
Reaction: Stir the mixture at 0 °C for 1 hour. After 1 hour, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 30-60 minutes. The reaction is typically complete within 2-6 hours.
-
Workup: Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the desired product.
By carefully controlling temperature and solvent, you can successfully navigate the competing pathways and achieve a high yield of the desired α-substituted product.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. How does temperature affect SN1 and SN2 reactions? | Filo [askfilo.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. echemi.com [echemi.com]
- 6. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 7. quora.com [quora.com]
- 8. gacariyalur.ac.in [gacariyalur.ac.in]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of quantitative analysis of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone, a key chemical entity. Our focus will be on the practical application of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), underpinned by the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods.
The Critical Need for Validated Quantification
This compound, with its molecular weight of 322.94 g/mol [5], is a compound whose purity and concentration must be meticulously controlled in various stages of pharmaceutical manufacturing. The presence of two bromine atoms and a nitro group imparts specific chemical properties that influence the choice and optimization of analytical techniques. An unvalidated or poorly validated analytical method can lead to inaccurate batch release data, potentially compromising product safety and efficacy. Therefore, a rigorous validation process is not merely a regulatory requirement but a scientific necessity.
Core Principles of Analytical Method Validation
According to the ICH Q2(R1) guideline, the objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] This is achieved by evaluating a set of validation characteristics:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Chromatographic Approaches: A Head-to-Head Comparison
For the quantification of halogenated and nitrated organic compounds like this compound, chromatographic methods are the industry standard. We will explore the validation of two primary techniques: HPLC with UV detection and GC-MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. Given the structure of our target analyte, a reverse-phase HPLC method is a logical starting point.
Rationale for Method Design: A C18 column is a suitable stationary phase, offering good retention for moderately polar compounds. The mobile phase, a mixture of acetonitrile and water, provides the necessary polarity gradient to elute the analyte with a good peak shape. The inclusion of a small amount of acid, such as formic acid, can improve peak symmetry by suppressing the ionization of any acidic functional groups. UV detection is appropriate due to the presence of the chromophoric nitro-substituted aromatic ring.
Experimental Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Detailed HPLC Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 50% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Prepare calibration standards by serial dilution.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While the target analyte has a relatively high molecular weight, its volatility may be sufficient for GC analysis. The mass spectrometer provides high specificity and sensitivity.
Rationale for Method Design: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, is suitable for separating a wide range of organic compounds. Electron ionization (EI) is a standard ionization technique that produces a reproducible fragmentation pattern, which can be used for identification and quantification.
Experimental Workflow for GC-MS Method Development and Validation
Caption: Workflow for GC-MS method development and validation.
Detailed GC-MS Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
-
Injection Volume: 1 µL (splitless).
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like ethyl acetate at 1 mg/mL. Prepare calibration standards by serial dilution.
Performance Comparison and Data Summary
The following table summarizes the expected performance characteristics of the validated HPLC-UV and GC-MS methods for the quantification of this compound, based on typical results for similar compounds and adherence to ICH Q2(R1) acceptance criteria.
| Validation Parameter | HPLC-UV | GC-MS | ICH Q2(R1) Typical Acceptance Criteria |
| Specificity | Demonstrated by peak purity analysis (e.g., DAD) and resolution from potential impurities. | Confirmed by unique mass spectrum and retention time. | The method should be able to differentiate the analyte from impurities and degradation products. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | Correlation coefficient should be close to 1. |
| Range | Typically 1-150 µg/mL | Typically 0.1-50 µg/mL | Defined by the linearity, accuracy, and precision of the method. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Generally within ±2% of the true value for the drug substance. |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | Typically ≤ 1% for drug substance assay. |
| - Intermediate Precision | ≤ 1.5% | ≤ 2.0% | Typically ≤ 2% for drug substance assay. |
| LOD | ~0.3 µg/mL | ~0.03 µg/mL | Signal-to-noise ratio of 3:1. |
| LOQ | ~1.0 µg/mL | ~0.1 µg/mL | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | Unaffected by minor changes in mobile phase composition, pH, column temperature, and flow rate. | Unaffected by minor changes in oven temperature ramp rate, carrier gas flow, and inlet temperature. | No significant change in results when method parameters are deliberately varied. |
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and suitable techniques for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis and the available instrumentation.
-
HPLC-UV is a robust, reliable, and widely available technique that is often the preferred method for routine quality control analysis in a regulated environment due to its simplicity and high precision.
-
GC-MS offers superior sensitivity and specificity, making it an excellent choice for trace-level analysis, impurity profiling, and confirmatory testing. However, it requires the analyte to be thermally stable and sufficiently volatile.
Ultimately, a comprehensive validation study following the principles outlined in ICH Q2(R1) is essential to ensure that the chosen analytical method is fit for its intended purpose, providing accurate and reliable data for the quality assessment of this compound.
References
A Senior Application Scientist's Guide to Alternatives for 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone in Heterocyclic Synthesis
This guide provides an in-depth technical comparison of alternative reagents to 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone for the synthesis of biologically relevant heterocyclic compounds, with a primary focus on the preparation of quinoxalines. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies by exploring safer, more efficient, and versatile alternatives.
Introduction: The Role and Reactivity of this compound
This compound belongs to the class of α-haloketones, which are highly valuable intermediates in organic synthesis.[1] The presence of the α-bromo substituent makes the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, while the bromine itself serves as a good leaving group. This inherent reactivity is the cornerstone of their utility in forming new carbon-carbon and carbon-heteroatom bonds.
The substituents on the phenyl ring—an additional bromine atom at the ortho position and a nitro group at the para position—are expected to further enhance the electrophilicity of the carbonyl carbon through their electron-withdrawing effects. This heightened reactivity can be advantageous in reactions with weak nucleophiles or when accelerated reaction rates are desired. However, it can also lead to increased side reactions and instability. The primary application of α-bromoketones, including our target compound, is in the synthesis of a wide array of heterocyclic scaffolds.[2] A prominent example is the synthesis of quinoxalines through condensation with o-phenylenediamines.
The Synthetic Landscape: Alternatives to this compound
While potent, this compound is not without its drawbacks, including potential lachrymatory properties and the generation of halogenated waste. Fortunately, a diverse range of alternative reagents can be employed for the synthesis of quinoxalines and other nitrogen-containing heterocycles.
Other Substituted α-Bromoketones
A straightforward alternative is to use other substituted phenacyl bromides. The choice of substituent on the aromatic ring can modulate the reactivity of the α-bromoketone and influence the properties of the final product. For instance, electron-donating groups may decrease reactivity but increase the stability of the reagent, while other electron-withdrawing groups can be used to fine-tune the electronic properties of the resulting heterocycle.
α-Hydroxyketones
α-Hydroxyketones, such as benzoin, are excellent alternatives to α-bromoketones. Their use in quinoxaline synthesis often involves an in situ oxidation to the corresponding 1,2-dicarbonyl compound, which then condenses with the diamine. This approach avoids the use of halogenated reagents, making it a greener alternative.
1,2-Dicarbonyl Compounds
Direct use of 1,2-dicarbonyl compounds like benzil or glyoxal is the most classical method for quinoxaline synthesis.[3] This method is often high-yielding and straightforward, though the stability and availability of the starting dicarbonyl compound can be a limitation. α-Ketothioesters have also emerged as stable and convenient reagents for introducing the 1,2-dicarbonyl motif.[4][5]
Comparative Analysis of Reagents in Quinoxaline Synthesis
The synthesis of quinoxalines from o-phenylenediamine and a two-carbon electrophile is a benchmark reaction for comparing the efficacy of these reagents. Below is a comparative overview of different synthetic strategies.
Reaction Workflow and Mechanism
The general mechanism for quinoxaline formation from an α-bromoketone and an o-phenylenediamine involves a sequence of nucleophilic substitution, cyclization, and oxidation.
References
- 1. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design and application of α-ketothioesters as 1,2-dicarbonyl-forming reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Thiazole Derivatives from Substituted α-Bromoacetophenones
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Therapeutic Potential of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. This structural motif is present in a wide array of clinically approved drugs, demonstrating a broad spectrum of biological activities, including antimicrobial and anticancer effects. The synthesis of 2,4-disubstituted thiazole derivatives is often achieved through the Hantzsch thiazole synthesis, a reliable condensation reaction between an α-haloketone and a thioamide.
This guide focuses on the biological activities of thiazole derivatives synthesized from precursors analogous to 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone. We will delve into their antimicrobial and anticancer potential, presenting a comparative analysis with established therapeutic agents. Detailed experimental protocols and mechanistic insights are provided to equip researchers with the knowledge to evaluate and potentially develop novel therapeutic candidates based on this versatile scaffold.
Synthesis of Biologically Active Thiazole Derivatives
The primary route for synthesizing the thiazole derivatives discussed herein is the Hantzsch thiazole synthesis. This method involves the cyclization of an α-halocarbonyl compound, such as a substituted 2-bromoacetophenone, with a thioamide.
Experimental Protocol: Hantzsch Thiazole Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve the chosen thioamide (e.g., thiourea) in a suitable solvent such as ethanol.
-
Addition of α-Haloketone: To this solution, add an equimolar amount of the substituted 2-bromoacetophenone derivative.
-
Reflux: Heat the reaction mixture to reflux for a specified period, typically ranging from 2 to 6 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent to yield the desired thiazole derivative.
The versatility of this synthesis allows for the introduction of various substituents on the thiazole ring, which can significantly influence the biological activity of the final compound.
Antimicrobial Activity: A Comparative Analysis
Thiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties. Their efficacy is often compared to standard antibiotics and antifungals to gauge their potential as new therapeutic agents.
Comparison with Standard Antimicrobial Agents
The antimicrobial activity of synthesized thiazole derivatives is typically evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. The results are often compared with standard drugs such as Ampicillin (antibacterial) and Fluconazole (antifungal).
| Compound/Drug | Target Organism | MIC (µg/mL) | Reference |
| Thiazole Derivative (Representative) | Staphylococcus aureus | 6.25 - 12.5 | [1] |
| Escherichia coli | 6.25 - 12.5 | [1] | |
| Candida albicans | MIC values comparable to Fluconazole | [2] | |
| Ampicillin | Staphylococcus aureus | Varies (resistance is common) | [1] |
| Escherichia coli | Varies (resistance is common) | [1] | |
| Fluconazole | Candida albicans | 0.25 - 4.0 | [2] |
Note: MIC values for thiazole derivatives are representative and can vary significantly based on their specific substitutions.
Mechanism of Action of Antimicrobial Comparators
Understanding the mechanism of action of standard drugs is crucial for interpreting the activity of novel compounds.
-
Ampicillin: This beta-lactam antibiotic inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. This leads to a weakened cell wall and ultimately cell lysis.
-
Fluconazole: A triazole antifungal agent, fluconazole inhibits the fungal cytochrome P450 enzyme 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. Inhibition of ergosterol synthesis disrupts membrane integrity and function, leading to the inhibition of fungal growth.
The antimicrobial mechanism of many thiazole derivatives is still under investigation, though some are thought to interfere with essential bacterial enzymes or disrupt cell membrane integrity.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is a fundamental measure of a compound's antimicrobial potency.
-
Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the test microorganism in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microorganism in medium without compound) and negative (medium only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity: Evaluating Cytotoxicity
Numerous thiazole derivatives have been reported to exhibit significant cytotoxic activity against various cancer cell lines. Their performance is often benchmarked against established chemotherapeutic agents like Doxorubicin.
Comparison with a Standard Anticancer Agent
The in vitro anticancer activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole Derivative (Representative) | MCF-7 (Breast Cancer) | 2.57 - 31.5 | [3] |
| HeLa (Cervical Cancer) | IC50 values in the low micromolar range | [4] | |
| Doxorubicin | MCF-7 (Breast Cancer) | ~0.05 - 1.0 | [Refer to specific literature] |
| HeLa (Cervical Cancer) | ~0.01 - 0.5 | [Refer to specific literature] |
Note: IC50 values for thiazole derivatives are highly dependent on their chemical structure and the specific cancer cell line being tested.
Mechanism of Action of Anticancer Comparators and Thiazole Derivatives
-
Doxorubicin: This anthracycline antibiotic has a multi-faceted mechanism of action. It intercalates into DNA, thereby inhibiting DNA replication and transcription. It also inhibits the enzyme topoisomerase II, which is crucial for relaxing DNA supercoils, leading to DNA strand breaks.
-
Thiazole Derivatives: The anticancer mechanisms of thiazole derivatives are diverse and often target specific signaling pathways involved in cancer progression. Many have been shown to induce apoptosis (programmed cell death) and some act as inhibitors of key enzymes like protein kinases, which are often dysregulated in cancer.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: The absorbance is proportional to the number of viable cells. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Visualizing Mechanisms of Action
To better understand the biological processes targeted by these compounds, the following diagrams illustrate their mechanisms of action.
Caption: Comparative antimicrobial mechanisms of action.
Caption: Comparative anticancer mechanisms of action.
Conclusion and Future Perspectives
Thiazole derivatives synthesized from substituted α-bromoacetophenones represent a promising class of compounds with significant antimicrobial and anticancer activities. While direct data for derivatives of this compound is currently lacking, the analysis of structurally related compounds provides a strong rationale for their investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of thiazoles derived from this specific precursor. Structure-activity relationship (SAR) studies will be crucial in optimizing their potency and selectivity. Furthermore, elucidating their precise mechanisms of action will be essential for their development as next-generation therapeutic agents. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to embark on these exciting avenues of drug discovery.
References
A Computational Comparative Analysis of the Reactivity of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone
A Senior Application Scientist's Guide for Researchers in Drug Development
In the landscape of synthetic chemistry and drug discovery, α-haloketones are indispensable building blocks, prized for their dual reactivity at the α-carbon and the carbonyl group.[1] Among these, 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone presents a particularly intriguing case for computational analysis due to its unique substitution pattern. The presence of two bromine atoms and a strongly electron-withdrawing nitro group significantly modulates its reactivity profile. This guide provides an in-depth computational comparison of this polysubstituted phenacyl bromide with other relevant α-haloketones, offering predictive insights into its behavior in key synthetic transformations.
The Molecular Architecture: Understanding the Electronic and Steric Landscape
The reactivity of an α-haloacetophenone is fundamentally governed by the electronic and steric effects imparted by its substituents. In this compound, we must consider the interplay of several factors:
-
The α-Bromo Substituent: This is the primary site for nucleophilic attack in Sɴ2 reactions. The adjacent carbonyl group enhances the electrophilicity of the α-carbon through its electron-withdrawing inductive effect, polarizing the C-Br bond.[1]
-
The Phenyl Ring Substituents:
-
4-Nitro Group: As a potent electron-withdrawing group, the nitro moiety deactivates the phenyl ring towards electrophilic aromatic substitution but, more importantly in this context, it enhances the electrophilicity of the carbonyl carbon and, by extension, the α-carbon.
-
2-Bromo Group: The ortho-bromo substituent introduces both electronic and steric effects. Electronically, it is an electron-withdrawing group, further increasing the electrophilicity of the carbonyl system. Sterically, it can hinder the approach of nucleophiles to the carbonyl carbon and may influence the preferred conformation of the molecule. This "ortho effect" can lead to complex reactivity patterns that are not simple extrapolations of substituent effects from the meta and para positions.
-
A qualitative examination of the electrostatic potential map of this compound would reveal a highly electron-deficient region around the α-carbon, making it a prime target for nucleophiles.
Comparative Reactivity in Nucleophilic Substitution (Sɴ2) Reactions
The hallmark reaction of α-haloketones is the Sɴ2 displacement of the halide by a nucleophile.[1] The reactivity in these reactions is highly dependent on the nature of the halogen, with the general trend being I > Br > Cl > F, reflecting the leaving group ability of the halide.[1]
To contextualize the reactivity of our target molecule, we will compare it with several other commercially available α-bromoacetophenones.
| Compound | Key Features | Predicted Relative Sɴ2 Reactivity |
| 2-Bromo-1-phenylethanone | Unsubstituted aromatic ring. | Baseline |
| 2-Bromo-1-(4-nitrophenyl)ethanone | Strong electron-withdrawing group at the para position. | Higher than baseline |
| 2-Bromo-1-(2,4-dichlorophenyl)ethanone | Two electron-withdrawing chloro groups. | Higher than baseline |
| This compound | Strong electron-withdrawing groups at ortho and para positions, plus an additional bromine at the α-carbon. | Highest among the compared |
Computational Rationale:
Density Functional Theory (DFT) calculations on similar systems have shown that electron-withdrawing substituents on the phenyl ring lower the energy of the transition state in Sɴ2 reactions, thereby increasing the reaction rate. A computational study of the Sɴ2 reaction between α-bromoacetophenone and nucleophiles like phenolate and acetate ions has provided insights into the energetics of these transformations.[2] The presence of both a 2-bromo and a 4-nitro group in our target molecule will synergistically enhance the electrophilicity of the α-carbon, leading to a more stabilized transition state and a lower activation energy barrier for nucleophilic attack compared to the other compounds in the table.
Caption: Generalized Sɴ2 mechanism for the reaction of an α-bromoacetophenone with a nucleophile.
Competing Reaction Pathways: Substitution vs. Epoxidation
With certain nucleophiles, particularly alkoxides, α-haloketones can undergo a competing epoxidation reaction (the Darzens reaction). Computational studies on the reaction of α-bromoacetophenone with methoxide have shown that the activation energies for nucleophilic substitution and epoxidation can be comparable.[2]
For this compound, the strong electron-withdrawing nature of the substituents on the phenyl ring is expected to favor the epoxidation pathway to a greater extent than in less substituted systems. This is because these groups stabilize the developing negative charge on the carbonyl oxygen in the transition state leading to the epoxide.
Caption: Competing Sɴ2 and epoxidation pathways for α-haloacetophenones.
Experimental Protocols for Reactivity Studies
To experimentally validate the predicted reactivity, the following protocols can be employed:
Protocol 1: Kinetic Analysis of Nucleophilic Substitution
-
Reactants: this compound, a chosen nucleophile (e.g., sodium thiophenate), and a suitable solvent (e.g., acetonitrile).
-
Procedure:
-
Prepare standard solutions of the α-haloketone and the nucleophile.
-
Maintain a constant temperature using a thermostated bath.
-
Initiate the reaction by mixing the reactant solutions.
-
Monitor the disappearance of the starting material or the appearance of the product over time using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
-
Data Analysis:
-
Determine the reaction order with respect to each reactant.
-
Calculate the rate constant (k) for the reaction.
-
Repeat the experiment with other α-bromoacetophenones for a comparative analysis of rate constants.
-
Protocol 2: Product Distribution Analysis for Competing Pathways
-
Reactants: this compound, a nucleophile known to promote both substitution and epoxidation (e.g., sodium methoxide), and a suitable solvent (e.g., methanol).
-
Procedure:
-
Carry out the reaction under controlled conditions (temperature, concentration).
-
After a set reaction time, quench the reaction.
-
Analyze the product mixture using techniques such as GC-MS or NMR spectroscopy to identify and quantify the substitution and epoxidation products.
-
-
Data Analysis:
-
Determine the ratio of the substitution product to the epoxide product.
-
Compare this ratio with that obtained for other α-bromoacetophenones under identical conditions.
-
Conclusion and Future Directions
Computational analysis strongly suggests that this compound is a highly reactive α-haloketone, predisposed to rapid nucleophilic substitution at the α-carbon. The synergistic electron-withdrawing effects of the 2-bromo and 4-nitro substituents are predicted to significantly enhance its electrophilicity compared to less substituted analogues. Furthermore, these substituents are likely to increase the propensity for competing epoxidation reactions with suitable nucleophiles.
For researchers in drug development, this heightened reactivity can be a double-edged sword. On one hand, it allows for facile introduction of various functionalities under mild conditions. On the other, it may lead to challenges in controlling selectivity and avoiding side reactions. The computational insights and experimental protocols outlined in this guide provide a framework for harnessing the synthetic potential of this versatile building block while mitigating potential reactivity-related issues. Future computational work should focus on building a more quantitative model of the "ortho effect" in these systems and exploring the transition states for a wider range of nucleophiles to provide even more precise predictions of reactivity and selectivity.
References
A Senior Application Scientist's Guide to the Reproducibility of Synthetic Methods Utilizing 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone
In the landscape of synthetic chemistry, particularly within drug discovery and development, the reliability and reproducibility of a synthetic method are paramount. The α-haloketone, 2-bromo-1-(2-bromo-4-nitrophenyl)ethanone, is a highly reactive and versatile building block, primarily employed in the synthesis of nitrogen-containing heterocycles. Its utility, however, is intrinsically linked to the reproducibility of the reactions in which it participates. This guide provides an in-depth comparison of synthetic methods using this reagent, juxtaposed with viable alternatives, and is grounded in the principles of scientific integrity and field-proven insights. We will dissect the causality behind experimental choices, aiming to create self-validating protocols for researchers, scientists, and drug development professionals.
The Central Role and Challenges of α-Haloketones
This compound belongs to the class of α-haloketones, which are powerful electrophilic synthons. The presence of two bromine atoms—one on the aromatic ring and one at the α-position to the carbonyl—along with a strong electron-withdrawing nitro group, makes this molecule exceptionally reactive. This high reactivity is a double-edged sword: while it facilitates the formation of new bonds, often under mild conditions, it can also lead to a variety of side products, complicating purification and compromising reproducibility.
Reproducibility in organic synthesis is a well-documented challenge, influenced by factors ranging from reagent purity and solvent quality to subtle variations in reaction setup and workup procedures.[1][2][3] For a reagent as reactive as this compound, these factors are magnified. Therefore, a robust understanding of the reaction mechanism and meticulous control over experimental variables are critical.[4][5]
Core Application: Synthesis of Quinoxaline Derivatives
A primary application of α-haloketones is the synthesis of quinoxalines, a class of heterocyclic compounds with significant biological and pharmaceutical relevance.[6][7] The classical approach involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. α-Haloketones serve as effective surrogates for 1,2-dicarbonyls in this reaction.[8]
Detailed Experimental Protocol: Synthesis of a Quinoxaline Derivative
This protocol describes a generalized, self-validating procedure for the synthesis of a quinoxaline from this compound and an o-phenylenediamine. The causality behind each step is explained to enhance understanding and improve reproducibility.
Objective: To synthesize 2-(2-bromo-4-nitrophenyl)-quinoxaline derivative.
Reagents and Materials:
-
This compound (1.0 eq)
-
Substituted o-phenylenediamine (1.05 eq)
-
Ethanol (or other suitable solvent)
-
Sodium Bicarbonate (aq. solution)
-
Deionized Water
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
Reagent Purity Check (The Foundation of Reproducibility): Before commencing, verify the purity of both starting materials via TLC or NMR. Impurities in the α-haloketone can lead to unexpected side reactions, while oxidized o-phenylenediamine will result in colored impurities and lower yields.
-
Reaction Setup: In a round-bottom flask, dissolve the o-phenylenediamine (1.05 eq) in ethanol. The slight excess of the diamine ensures complete consumption of the limiting α-haloketone.
-
Controlled Addition: Slowly add a solution of this compound (1.0 eq) in ethanol to the diamine solution at room temperature with vigorous stirring. Causality: A slow, controlled addition minimizes localized high concentrations of the electrophile, reducing the potential for side reactions.
-
Reaction Progression and Monitoring: Heat the mixture to reflux (e.g., ~80°C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the condensation and subsequent cyclization/oxidation. TLC monitoring is crucial to determine the point of maximum product formation and prevent the formation of degradation products from prolonged heating.
-
Workup and Neutralization: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate. Causality: The sodium bicarbonate wash neutralizes any hydrobromic acid formed during the reaction, which could otherwise catalyze side reactions or interfere with purification.
-
Purification and Characterization: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization. Characterize the final product using NMR, IR, and mass spectrometry to confirm its structure and purity.
Caption: A self-validating workflow for quinoxaline synthesis.
Comparative Analysis of Synthetic Alternatives
While this compound is a potent reagent, its challenging nature necessitates the consideration of alternatives. The choice of reagent should be guided by the specific goals of the synthesis, including desired yield, purity, scalability, and safety.
| Method | Key Reagent | Typical Conditions | Advantages | Reproducibility Challenges |
| This Guide's Focus | This compound | Ethanol, Reflux | Highly reactive, good yields possible. | High reactivity can lead to side products; reagent stability; lachrymatory nature requires careful handling.[9] |
| Alternative 1 | Simpler α-Bromoketones (e.g., 2-bromoacetophenone) | Often requires a catalyst (e.g., HClO₄·SiO₂) or higher temperatures.[6] | More readily available, less expensive, generally more stable. | May require harsher conditions, leading to potential degradation; catalyst activity can vary. |
| Alternative 2 | α-Hydroxyketones | Requires an oxidant (e.g., I₂/DMSO).[8] | Avoids handling toxic α-haloketones; "greener" approach. | In-situ oxidation step adds complexity; risk of over-oxidation or incomplete conversion. |
| Alternative 3 | Hantzsch Thiazole Synthesis | α-haloketone + Thiourea/Thioamide, often in ethanol.[10][11][12] | A classic, reliable method for thiazole synthesis.[13][14] | The mechanism involves several steps; side reactions are possible if conditions are not optimized. |
| Alternative 4 | Paal-Knorr Pyrrole Synthesis | Precursor to 1,4-dicarbonyl + Amine/Ammonia, often with an acid catalyst.[15][16][17] | A very common and high-yielding method for pyrroles.[18] | The synthesis of the required 1,4-dicarbonyl precursor can be challenging and affect overall reproducibility.[19] |
Factors Influencing Reproducibility: A Deeper Dive
Achieving consistent results with reactive intermediates like this compound requires a granular focus on several key experimental parameters.
Caption: Key factors impacting experimental reproducibility.
-
Reagent Quality: As previously mentioned, the purity of the α-haloketone is critical. It is often a lachrymator and should be handled with appropriate personal protective equipment in a fume hood.[9] Over time, it can decompose, releasing HBr, which can alter reaction kinetics.
-
Solvent Effects: The choice of solvent can influence reaction rates and selectivity. Protic solvents like ethanol can participate in hydrogen bonding and influence the stability of intermediates. Ensure the use of dry, high-purity solvents.
-
Temperature Control: Exothermic reactions can lead to temperature spikes, promoting side reactions. Gradual heating and maintaining a stable reflux temperature are essential for consistent results.
-
Mixing: In heterogeneous mixtures or as reactions progress, inefficient stirring can create localized "hot spots" of reagent concentration, leading to unpredictable outcomes.[4]
Conclusion and Recommendations
This compound is a valuable, albeit challenging, reagent for the synthesis of complex heterocyclic molecules. Its successful and reproducible application hinges on a deep understanding of the reaction mechanism and rigorous control over experimental variables.
For researchers prioritizing high reactivity and novel structures, the use of this reagent is justified, provided that meticulous attention is paid to reagent purity, controlled reaction conditions, and thorough product characterization.
For applications where scalability, cost, and process robustness are the primary drivers, exploring alternatives such as simpler α-haloketones with catalytic activation or α-hydroxyketones with in-situ oxidation may prove more reproducible and practical in the long run.[8]
Ultimately, the path to reproducible synthesis is paved with careful planning, precise execution, and a commitment to understanding the "why" behind each step of a protocol. This guide serves as a framework for making informed decisions to achieve that goal.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Can Reproducibility in Chemical Research be Fixed? - Enago Academy [enago.com]
- 3. reddit.com [reddit.com]
- 4. synthical.com [synthical.com]
- 5. donotedit.com [donotedit.com]
- 6. soc.chim.it [soc.chim.it]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Thiazole synthesis [organic-chemistry.org]
- 11. asianpubs.org [asianpubs.org]
- 12. youtube.com [youtube.com]
- 13. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rgmcet.edu.in [rgmcet.edu.in]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
A Prospective Analysis: The Potential of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone in Multicomponent Reactions for Heterocyclic Synthesis
Abstract
Multicomponent reactions (MCRs) represent a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, atom-economical step. The development of novel reagents that can expand the scope and efficiency of MCRs is a continuous pursuit. This guide presents a prospective analysis of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone as a promising, yet underexplored, building block in such transformations. While direct experimental data for this specific reagent in MCRs is not yet prevalent in published literature, this document will extrapolate its potential based on the known reactivity of analogous α-halo ketones and phenacyl bromides. We will benchmark its hypothetical performance against established alternatives in the synthesis of medicinally relevant heterocyclic scaffolds, such as imidazo[1,2-a]pyridines, and provide a theoretical framework for its application.
Introduction to Multicomponent Reactions and the Quest for Novel Reagents
Multicomponent reactions, by their very nature, are powerful tools for generating chemical diversity.[1][2] Their convergence, operational simplicity, and inherent atom economy make them highly attractive for applications in drug discovery and materials science.[2][3] A key strategy in advancing MCRs is the introduction of novel building blocks that can participate in these reaction cascades to yield unique and complex scaffolds.
Imidazo[1,2-a]pyridines, for instance, are a class of nitrogen-fused heterocycles that are considered "privileged scaffolds" in medicinal chemistry due to their presence in numerous bioactive compounds and approved drugs.[4][5] The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent three-component reaction for the synthesis of this heterocyclic core, typically involving an aminopyridine, an aldehyde, and an isocyanide.[1][4] However, the exploration of alternative components that can enhance the efficiency and expand the structural diversity of the resulting products is an ongoing area of research.
This guide focuses on the potential of This compound , a bifunctional reagent, in MCRs. The presence of two bromine atoms and a nitro group on the phenyl ring suggests a rich reactivity profile that could be harnessed for the synthesis of novel heterocyclic systems.
The Mechanistic Rationale: Potential Role of this compound in MCRs
The reactivity of α-halo ketones, such as phenacyl bromides, is well-established in organic synthesis.[6] They are excellent electrophiles and are commonly used for the alkylation of nucleophiles. In the context of MCRs, the carbonyl group and the α-bromo substituent can participate in sequential reactions.
We hypothesize that this compound could be a valuable substrate in a modified Hantzsch-type synthesis or other MCRs for the formation of various heterocycles. The electron-withdrawing nitro group would further enhance the electrophilicity of the carbonyl carbon and the α-carbon, making it highly reactive towards nucleophiles.
Below is a DOT diagram illustrating a hypothetical reaction pathway for the synthesis of a substituted imidazole, a common heterocyclic core.
Caption: Hypothetical MCR pathway involving this compound.
Comparative Analysis: Benchmarking Against a Conventional Reagent
To contextualize the potential efficiency of this compound, we will compare its hypothetical performance in a three-component reaction for the synthesis of a substituted imidazopyridine against a more conventional α-halo ketone, 2-bromo-1-phenylethanone. This comparison is based on established principles of chemical reactivity.
| Feature | This compound (Hypothetical) | 2-Bromo-1-phenylethanone (Established) | Rationale for Hypothetical Performance |
| Reaction Rate | Potentially Faster | Baseline | The presence of a strong electron-withdrawing nitro group is expected to increase the electrophilicity of the carbonyl and α-carbons, leading to faster reaction kinetics. |
| Yield | Potentially Higher | Variable | Enhanced reactivity could lead to more efficient conversion to the desired product, potentially increasing the overall yield. |
| Substrate Scope | Potentially Broader | Moderate | The increased reactivity might allow for the use of less reactive amine or amidine components, thus broadening the substrate scope. |
| Byproduct Formation | Potentially Higher | Lower | The presence of a second bromo substituent on the aromatic ring could lead to side reactions or the formation of regioisomers, depending on the reaction conditions. |
| "Green" Chemistry Metrics | Moderate | Moderate | While MCRs are inherently "greener," the use of a polyhalogenated and nitrated aromatic compound raises environmental and safety considerations. |
Proposed Experimental Protocol: A Catalyst-Free Approach
Drawing inspiration from catalyst-free MCRs for the synthesis of heterocyclic compounds, we propose the following experimental protocol for a hypothetical reaction.[7][8] The absence of a catalyst simplifies the reaction setup and purification process, aligning with the principles of green chemistry.
Synthesis of a Hypothetical 2-(2-bromo-4-nitrophenyl)-imidazo[1,2-a]pyridine Derivative
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve 2-aminopyridine (1.0 mmol) and an appropriate aldehyde (1.0 mmol) in a suitable solvent such as ethanol or a green solvent like eucalyptol.[9]
-
Addition of Key Reagent: To the stirred solution, add this compound (1.0 mmol).
-
Reaction Conditions: The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Proposed experimental workflow for the MCR.
Conclusion and Future Outlook
While the application of this compound in multicomponent reactions remains a nascent area of investigation, its chemical structure suggests significant potential. The enhanced electrophilicity conferred by the nitro group could lead to more efficient and rapid syntheses of diverse heterocyclic scaffolds. The presence of a second bromine atom on the phenyl ring offers a handle for further post-MCR modifications, enabling the generation of even more complex and potentially bioactive molecules.
Future experimental work is required to validate these hypotheses and to fully elucidate the scope and limitations of this promising reagent in multicomponent chemistry. We encourage researchers in the field to explore the utility of this compound and to contribute to the growing toolbox of reagents for the efficient synthesis of valuable chemical entities.
References
- 1. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Metal-free multicomponent reactions: a benign access to monocyclic six-membered N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Proper Disposal of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone (CAS No. 928709-80-2). As a dual-halogenated nitroaromatic ketone, this compound presents significant chemical hazards that necessitate stringent handling and disposal protocols. This guide is designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental protection.
The procedural framework herein is built upon the foundational principles of chemical reactivity, regulatory compliance, and field-proven laboratory safety practices. By understanding the causality behind each step, laboratory personnel can manage this hazardous waste stream with confidence and precision.
Hazard Identification and Risk Assessment
This compound is a reactive α-haloketone containing a nitroaromatic moiety.[1] While specific toxicity data for this exact compound is limited, the hazards can be reliably inferred from its structural components and data on analogous compounds, such as 2-Bromo-1-(4-nitrophenyl)ethanone (CAS No. 99-81-0) and 1-(2-Bromo-4-nitrophenyl)ethanone (CAS No. 90004-93-6).[2][3]
The primary hazards are associated with its severe corrosive and irritant properties, as well as its classification as a halogenated organic compound, which carries specific environmental regulations.[4][5]
| Hazard Class | GHS Hazard Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [2] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | [3][6] |
| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage / Causes serious eye irritation | [2][3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [2] |
This table summarizes the hazards of structurally similar compounds to establish a conservative basis for safety procedures.
The Chemical Rationale for Stringent Disposal
Understanding the chemical reactivity of this compound is crucial for appreciating the necessity of these disposal protocols. The molecule possesses three key features that dictate its hazardous nature:
-
α-Bromo Ketone Functionality : The bromine atom alpha to the carbonyl group is a potent electrophilic site, making the compound a strong alkylating agent.[7] This reactivity allows it to react readily with various biological nucleophiles, leading to cellular damage and explaining its severe irritant and corrosive properties.[8]
-
Aromatic Nitro Group : The nitro group (-NO₂) is a strong electron-withdrawing group that enhances the reactivity of the aromatic ring and contributes to the compound's overall toxicity. Nitroaromatic compounds are often associated with environmental persistence and potential mutagenicity.
-
Dual Halogenation : The presence of two bromine atoms classifies this compound as a halogenated organic waste. These substances are subject to strict environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, because their incineration can produce toxic byproducts like hydrogen bromide and dioxins if not performed in a specialized facility.[9][10]
Therefore, the disposal procedure is not merely about discarding a chemical; it is about managing a reactive, toxic, and environmentally regulated substance from the point of generation to its final destruction.
Core Disposal Protocol: A Step-by-Step Workflow
This protocol ensures that this compound waste is handled safely, segregated correctly, and stored in compliance with institutional and federal regulations.
Step 1: Immediate Segregation at the Point of Generation
-
Designate a Waste Stream : All materials contaminated with this compound must be treated as "Halogenated Organic Solid Waste." [5]
-
Avoid Co-mingling : Never mix this waste with non-halogenated organic waste, aqueous waste, or general laboratory trash.[11] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.[11][12]
Step 2: Personal Protective Equipment (PPE)
Before handling the waste container, ensure you are wearing the appropriate PPE.
-
Gloves : Nitrile or other chemically resistant gloves.
-
Eye Protection : Chemical safety goggles and a face shield.[13]
-
Body Protection : A flame-resistant laboratory coat.[14]
-
Respiratory Protection : All transfers and handling should occur within a certified chemical fume hood.[4]
Step 3: Waste Container Selection and Labeling
-
Container Choice : Use a designated, leak-proof, and chemically compatible container with a secure, screw-top lid.[15] The container must be in good condition, free from cracks or deterioration.[11] Do not use food-grade containers.[11]
-
Proper Labeling : The container must be labeled clearly before the first drop of waste is added.[16] The label must include:
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "Waste - this compound" . Do not use abbreviations.[16]
-
A clear list of all components and their approximate percentages if it is a mixture.
-
The relevant hazard pictograms (e.g., Corrosive, Health Hazard, Irritant).
-
Step 4: Accumulation and Storage
-
Satellite Accumulation Area (SAA) : Store the sealed waste container in a designated SAA that is at or near the point of waste generation.[11][17] The SAA must be a secondary containment unit (e.g., a spill tray) to prevent the spread of potential leaks.[12]
-
Keep Container Closed : The waste container must remain tightly sealed at all times, except when actively adding waste.[16] This minimizes the release of harmful vapors and prevents spills.
-
Storage Limits : Adhere to your institution's and local regulations regarding the maximum volume of hazardous waste (typically 55 gallons) and accumulation time (up to one year for partially filled containers) allowed in an SAA.[11][17]
Step 5: Arranging for Final Disposal
-
Contact EHS : Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
-
Do Not Dispose Down the Drain : Under no circumstances should this chemical or its containers be disposed of in the sewer system or regular trash.[15][18] This is a direct violation of environmental regulations.
Caption: Workflow for the compliant disposal of this compound.
Spill and Decontamination Procedures
Accidental spills must be managed immediately by trained personnel.
-
Immediate Response :
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is contained within a chemical fume hood, keep the sash low.
-
-
Spill Cleanup (for small, manageable spills) :
-
Don the appropriate PPE as described in Section 3.
-
Gently cover the solid spill with an inert absorbent material like sand, dry lime, or soda ash.[13] Avoid raising dust.
-
Carefully scoop the absorbed material into your pre-labeled hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), working from the outside in. Place all cleaning materials into the hazardous waste container.[13]
-
Wash the spill area with soap and water.
-
-
Post-Cleanup :
-
Dispose of all contaminated PPE as hazardous waste.
-
Thoroughly wash hands and any exposed skin.
-
Document the spill and cleanup procedure according to your laboratory's protocols.
-
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Regulatory Framework
The disposal of this compound is governed by regulations managing hazardous waste. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[9]
Due to its chemical nature, this waste is classified as hazardous based on:
-
Characteristic Waste : It may exhibit characteristics of toxicity.
-
Listed Waste : Halogenated organic compounds are often specifically listed (e.g., F-list wastes from non-specific sources) due to their environmental and health risks.[19][20]
Adherence to the procedures in this guide ensures compliance with the "cradle-to-grave" management required by RCRA, protecting both your institution and the environment.[21]
References
- 1. mdpi.com [mdpi.com]
- 2. 1-(2-Bromo-4-nitrophenyl)ethanone | C8H6BrNO3 | CID 185000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-4'-nitroacetophenone | C8H6BrNO3 | CID 66840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bucknell.edu [bucknell.edu]
- 6. fishersci.com [fishersci.com]
- 7. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. p2infohouse.org [p2infohouse.org]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. acewaste.com.au [acewaste.com.au]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. danielshealth.com [danielshealth.com]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. fishersci.com [fishersci.com]
- 19. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 20. alsglobal.com [alsglobal.com]
- 21. EcoOnline Help Center [help.ecoonline.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
